Author: BenchChem Technical Support Team. Date: February 2026
Topic: Apixaban Impurity 5: Molecular Weight, Formula, and Technical Profiling
Content Type: In-Depth Technical Guide / Whitepaper
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Mechanistic Formation, Analytical Characterization, and Control Strategies
Executive Summary
In the high-purity manufacturing of Apixaban (Eliquis®), the management of process-related impurities is critical for meeting ICH Q3A(R2) guidelines. Apixaban Impurity 5 , commonly identified in pharmacopeial contexts as Apixaban USP Related Compound G , represents a significant process intermediate. It is the open-chain, ethyl ester precursor to the drug's characteristic piperidinone ring.
Its presence in the final drug substance indicates incomplete cyclization or insufficient downstream purging. This guide provides a definitive technical breakdown of Impurity 5, including its physicochemical identity, formation pathway, and robust analytical strategies for its quantification.
Molecular Identity and Physicochemical Properties[1][2][3][4][5]
Apixaban Impurity 5 is chemically distinct due to the presence of a terminal bromine atom and an ethyl ester moiety, both of which are transformed in the final steps of Apixaban synthesis.
Soluble in DMSO, Methanol, DCM; Poorly soluble in Water
Technical Note on Isotopic Pattern: Due to the presence of a single Bromine atom, Mass Spectrometry (MS) analysis will display a characteristic 1:1 isotopic abundance ratio between the m/z 569 and m/z 571 peaks (
), serving as a definitive diagnostic signature.
Formation Mechanism and Synthetic Pathway[7][8][9]
Understanding the origin of Impurity 5 requires analyzing the convergent synthetic route of Apixaban. The synthesis typically involves the construction of the central pyrazolo-pyridine core followed by the elaboration of the side chains.
The Critical Pathway
Impurity 5 is formed during the acylation step where the aniline intermediate reacts with 5-bromovaleryl chloride.
Product (Impurity 5): The linear bromo-amide intermediate.
Next Step (Cyclization): Intramolecular nucleophilic substitution (base-mediated) closes the ring to form the piperidinone moiety.
Final Step (Aminolysis): The ethyl ester is converted to the carboxamide (Apixaban) using ammonia.
Impurity Persistence: If the cyclization (Step 4) is incomplete, or if the subsequent aminolysis proceeds without prior removal of the uncyclized material, Impurity 5 (or its amide analog) can carry forward into the final API.
Visualization: Synthetic Origin of Impurity 5
Figure 1: Synthetic pathway illustrating the formation of Impurity 5 and its transformation into the cyclized intermediate. Incomplete cyclization leads to impurity carryover.
Analytical Characterization Strategy
To ensure the safety and efficacy of the drug substance, robust analytical methods must be employed to detect and quantify Impurity 5.
High-Performance Liquid Chromatography (HPLC)
Impurity 5 is more hydrophobic than Apixaban due to the ethyl ester and the bromo-alkyl chain. It typically elutes after the main Apixaban peak in reverse-phase chromatography.
Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm.
Mobile Phase A: 0.1% Orthophosphoric acid or Ammonium Acetate buffer (pH 4.5).
Mobile Phase B: Acetonitrile (ACN).
Gradient: Standard gradient starting at 10-20% B, ramping to 80-90% B to elute the non-polar ester impurities.
Detection: UV at 280 nm (absorption maximum for the pyrazolo-pyridine core).
Mass Spectrometry (LC-MS)
For identification during method validation:
Ionization: ESI Positive Mode (
).
Target Mass: m/z 569.1 and 571.1.
Fragmentation (MS/MS):
Loss of the ethyl group (-28 Da).
Cleavage of the amide bond releasing the bromo-valeryl chain.
Diagnostic fragment of the methoxyphenyl-pyrazolo-pyridine core.[1][2]
Control and Purging Strategies
The presence of Impurity 5 suggests a failure in the cyclization efficiency . To control this impurity below the ICH Q3A threshold (typically <0.15%):
Reaction Monitoring: Use IPC (In-Process Control) HPLC to ensure <0.5% of Impurity 5 remains before proceeding to the aminolysis step.
Base Stoichiometry: Ensure sufficient base (e.g., Potassium tert-butoxide or Sodium hydride) is used to drive the intramolecular alkylation to completion.
Solvent Selection: The ethyl ester intermediate (Impurity 5) has different solubility profiles compared to the cyclized product. Recrystallization in alcohols (Methanol/Ethanol) can effectively purge the linear impurity due to the solubility difference created by the rigid lactam ring in the desired product.
References
United States Pharmacopeia (USP) . Apixaban Monograph: Related Compound G. USP-NF Online. Link
BenchChem . The Formation of Apixaban Impurities: An In-depth Technical Guide. Link
Aligns Pharma . Apixaban USP Related Compound G (CAS 881386-12-5).[3] Link
Cleanchem Laboratories . Apixaban Impurity 5 Characterization Data. Link
Pinto, D. J. P., et al. (2007). Discovery of 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban). Journal of Medicinal Chemistry, 50(22), 5339–5356. Link
An In-Depth Technical Guide to the Identification of Chloroapixaban in Apixaban Active Pharmaceutical Ingredient (API)
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the identification, and characterization of Chloroapixaban, a potential process-related...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the identification, and characterization of Chloroapixaban, a potential process-related impurity in the synthesis of Apixaban, a direct factor Xa inhibitor. The presence of impurities in an Active Pharmaceutical Ingredient (API) can significantly impact its safety and efficacy.[1][2] Therefore, robust analytical methodologies are paramount for ensuring the quality and purity of Apixaban. This document details the scientific rationale behind the analytical strategies, provides step-by-step protocols for the identification of Chloroapixaban, and discusses the regulatory context for impurity profiling.
Introduction: The Significance of Impurity Profiling in Apixaban
Apixaban, chemically known as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a widely prescribed oral anticoagulant.[3][4] The manufacturing process of any API is a complex series of chemical reactions where unintended side reactions can lead to the formation of impurities.[1] These impurities can be categorized as organic, inorganic, or residual solvents.[1] Process-related impurities, such as Chloroapixaban, arise from the starting materials, intermediates, or reagents used in the synthesis.[1][4]
The control of these impurities is not only a critical aspect of Good Manufacturing Practices (GMP) but also a stringent requirement by regulatory bodies worldwide, as outlined in guidelines such as those from the International Council for Harmonisation (ICH).[2][5][6] The ICH Q3A(R2) guideline, specifically, provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[5][6][7]
Chloroapixaban , or 1-(4-Chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a potential impurity that can emerge from the use of chlorinated reagents or intermediates in certain synthetic routes of Apixaban.[8][9][10] Its structural similarity to Apixaban necessitates highly specific analytical methods for its detection and quantification.
The Genesis of Chloroapixaban: A Synthetic Perspective
Understanding the potential formation pathways of Chloroapixaban is fundamental to developing a targeted analytical strategy. While multiple synthetic routes for Apixaban exist, some may involve intermediates or starting materials that contain a chlorine substituent. For instance, a plausible route could involve the coupling of a chlorinated pyrazole derivative with the piperidinyl-phenyl moiety.
Caption: Potential synthetic pathway leading to the formation of Chloroapixaban.
This highlights the importance of sourcing high-purity starting materials and optimizing reaction conditions to minimize the formation of such process-related impurities.[1]
Analytical Strategy for the Identification of Chloroapixaban
A multi-faceted analytical approach is essential for the unambiguous identification and quantification of Chloroapixaban in the Apixaban API. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a cornerstone technique for impurity profiling.[2][3][11][12] For structural confirmation, Mass Spectrometry (MS) is indispensable.[2][12]
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reverse-phase HPLC (RP-HPLC) method is the workhorse for separating Apixaban from its potential impurities.[3][11][13] The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase composition, and detector wavelength.
Experimental Protocol: RP-HPLC Method for Impurity Profiling
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[14][15][16]
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of Apixaban and its related substances.[3][11]
Mobile Phase: A gradient elution is typically employed to achieve optimal separation.
Mobile Phase A: A buffer solution, such as phosphate buffer, with a pH adjusted to be in the acidic range (e.g., pH 3.0).[3]
Mobile Phase B: An organic solvent like acetonitrile or methanol.[3][13]
Gradient Program: A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the more non-polar compounds.
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.[3]
Column Temperature: Maintaining a constant column temperature, for instance, 35°C, ensures reproducibility.[13]
Detection: UV detection at a wavelength where both Apixaban and Chloroapixaban exhibit significant absorbance, often around 220-280 nm.[3][12][17]
Sample Preparation: Accurately weigh and dissolve the Apixaban API sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.[3]
Caption: A typical workflow for the HPLC analysis of Apixaban impurities.
Data Presentation: Chromatographic Parameters
Parameter
Typical Value/Condition
Rationale
Column
C18, 250 x 4.6 mm, 5 µm
Provides good retention and resolution for non-polar to moderately polar compounds.
Mobile Phase A
Phosphate Buffer (pH 3.0)
Controls the ionization of analytes, improving peak shape and selectivity.
Mobile Phase B
Acetonitrile
Strong organic solvent for eluting hydrophobic compounds.
Flow Rate
1.0 mL/min
Balances analysis time with separation efficiency.
Temperature
35°C
Ensures consistent retention times and reduces viscosity.
Detection Wavelength
225 nm
A wavelength where Apixaban and related impurities show good absorbance.[13]
Mass Spectrometry (MS) for Structural Confirmation
While HPLC provides retention time data, it is not sufficient for definitive identification. Coupling HPLC with a mass spectrometer (LC-MS) allows for the determination of the molecular weight of the eluting peaks, providing strong evidence for the identity of an impurity.[18][19][20]
Experimental Protocol: LC-MS for Chloroapixaban Identification
Instrumentation: An LC-MS system, preferably with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap, coupled to an HPLC system.
Ionization Source: An electrospray ionization (ESI) source in positive ion mode is generally suitable for Apixaban and its analogues.[18]
MS Analysis:
Full Scan Mode: Acquire full scan mass spectra to determine the molecular weight of the parent ions. The expected [M+H]⁺ for Chloroapixaban (C₂₄H₂₂ClN₅O₃) is approximately 464.14 m/z.
Tandem MS (MS/MS): Fragment the parent ion of the suspected Chloroapixaban peak to obtain a characteristic fragmentation pattern. This pattern can be compared to that of a certified Chloroapixaban reference standard for unequivocal identification.
Caption: Workflow for the structural confirmation of Chloroapixaban using LC-MS.
Data Presentation: Mass Spectrometric Data
Analyte
Molecular Formula
Expected [M+H]⁺ (m/z)
Key Fragment Ions (Hypothetical)
Apixaban
C₂₅H₂₅N₅O₄
460.19
To be determined experimentally
Chloroapixaban
C₂₄H₂₂ClN₅O₃
464.14
To be determined experimentally
Method Validation: Ensuring Trustworthiness
For the developed analytical method to be considered reliable, it must undergo rigorous validation in accordance with ICH Q2(R1) guidelines. This ensures the method is suitable for its intended purpose.
Key Validation Parameters:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interference from the diluent and other impurities at the retention time of Chloroapixaban.[14]
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[16]
Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies.[11][21]
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[14][16]
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[3][11]
Forced Degradation Studies: A Tool for Specificity
Forced degradation studies are crucial for demonstrating the stability-indicating nature of the analytical method.[13][22] By subjecting the Apixaban API to stress conditions such as acid and base hydrolysis, oxidation, heat, and light, potential degradation products are generated.[3][23] The analytical method must be able to separate the main Apixaban peak from all known impurities and any newly formed degradation products.[3][13] While Apixaban is reported to be susceptible to degradation under acidic and basic conditions, it is relatively stable under oxidative, thermal, and photolytic stress.[4][22][23]
The identification of Chloroapixaban in Apixaban API is a critical step in ensuring the quality, safety, and efficacy of the final drug product. A systematic approach that combines a deep understanding of the synthetic process with robust and validated analytical methods is essential. The use of a stability-indicating RP-HPLC method for separation and quantification, coupled with LC-MS for definitive structural confirmation, provides a comprehensive and reliable strategy for the control of this potential impurity. Adherence to regulatory guidelines, such as those from the ICH, is paramount throughout the entire process of method development, validation, and routine quality control.
References
Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products - PMC. (URL: [Link])
Understanding the Stress Testing Characteristics of Apixaban, Structural Elucidation of a Novel Degradation Impurity, and Stability-Indicating Method Development for Quantification of Related Substances - Oxford Academic. (URL: [Link])
Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug - Scientific Research Publishing. (URL: [Link])
ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained - SynThink. (URL: [Link])
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (URL: [Link])
Identification, isolation, and structural characterization of novel forced degradation products of apixaban using advanced analytical techniques - PubMed. (URL: [Link])
Apixaban Chloro Impurity - API Impurities - Alentris Research Pvt. Ltd. (URL: [Link])
RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban - ResearchGate. (URL: [Link])
Full article: Analytical Methods for the Determination of Apixaban in Pharmaceuticals and Biological Matrices: A Systematic Review - Taylor & Francis. (URL: [Link])
Resolving API Impurity Issues in Drug Development | Pharmaguideline. (URL: [Link])
Guideline on Impurities in new Active Pharmaceutical Ingredients - BfArM. (URL: [Link])
Impurities in APIs and Their Effects on Products - Contract Pharma. (URL: [Link])
DEVELOPMENT AND VALIDATION OF A HPLC METHOD SUITABLE FOR ASSAY AND DISSOLUTION TESTING IN APIXABAN TABLETS FINAL DOSAGE FORM. (URL: [Link])
Analytical method development and validation for extraction and quantification of apixaban in human plasma using HPLC. (URL: [Link])
An alternative synthetic strategy to construct apixaban analogues - arkat usa. (URL: [Link])
A practical synthesis for the key intermediate of apixaban - ResearchGate. (URL: [Link])
novel method for synthesizing key intermediate of apixaban - WIPO Patentscope. (URL: [Link])
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug - World Journal of Pharmaceutical Sciences. (URL: [Link])
WO2014072884A1 - Process for the synthesis of apixaban - Google P
A Review of New Analytical Methods for Quantitative Determination and Validation of Apixaban - International Journal of Pharmaceutical Sciences. (URL: [Link])
HPLC Method Development and Validation for the Determination of Apixaban and Clopidogrel in Novel Fixed-Dose Combination Tablets. (URL: [Link])
Determination of Apixaban Levels in Human Plasma by a High-Throughput Liquid Chromatographic Tandem Mass Spectrometry Assay. (URL: [Link])
A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. (URL: [Link])
Fully automated LC-MS/MS analysis of anticoagulants using a novel reagent kit. (URL: [Link])
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF APIXABAN BY RP- HPLC METHOD - IJCRT.org. (URL: [Link])
The Development of a Liquid Chromatography High-Resolution Mass Spectrometric Method for Apixaban Quantification in Dried Plasma Spots in Parallel Reaction Monitoring Mode - MDPI. (URL: [Link])
RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])
A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population - RSC Publishing. (URL: [Link])
Executive Summary In the high-stakes environment of anticoagulant development, impurity profiling is not merely a compliance checkbox but a critical safety gate. Chloroapixaban (CAS: 2029205-64-7), formally known as the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the high-stakes environment of anticoagulant development, impurity profiling is not merely a compliance checkbox but a critical safety gate. Chloroapixaban (CAS: 2029205-64-7), formally known as the p-chlorophenyl analog of Apixaban, represents a significant process-related impurity. It arises primarily from the carryover of 4-chloroaniline derivatives in the starting materials, effectively replacing the methoxy group of the parent drug with a chlorine atom.
This guide provides a definitive technical breakdown of Chloroapixaban, designed for analytical scientists and process chemists. It covers the exact chemical identity, mechanistic origin, synthesis of reference standards, and validated detection protocols.
Part 1: Chemical Identity & Nomenclature[1][2]
The following data establishes the unique fingerprint for Chloroapixaban. Note that "Chloroapixaban" is the colloquial industry term; the IUPAC name is the requisite standard for regulatory filing.
Chloroapixaban is a Process-Related Impurity (PRI) . It does not typically form via degradation of the final Apixaban molecule. Instead, it tracks back to the very beginning of the pyrazole scaffold construction.
The synthesis of Apixaban typically utilizes 4-methoxyaniline (p-anisidine) to generate the hydrazone intermediate. If the starting material is contaminated with 4-chloroaniline , or if a chlorinated precursor is inadvertently introduced, the entire synthesis proceeds parallel to the main reaction, carrying the chlorine atom through to the final amide.
Pathway Visualization (Graphviz)
The following diagram illustrates the parallel synthesis where the impurity is generated alongside the API.
Caption: Parallel synthesis pathway showing how 4-chloroaniline contamination leads to the formation of Chloroapixaban (Red Path) vs. Apixaban (Green Path).
Part 3: Synthesis of Reference Standard
To accurately quantify this impurity, researchers must synthesize a high-purity reference standard. The following protocol adapts the standard Apixaban synthesis but intentionally uses the chlorinated starting material.
Protocol: Preparation of Chloroapixaban Standard
Objective: Isolate >98% pure 1-(4-chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide.
Reagents:
Ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (The "Chloro-Hydrazone").
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (The "Lactam Scaffold").
Triethylamine (TEA).
Ammonia in Methanol (7N).
Step-by-Step Methodology:
Cyclization (Formation of Ethyl Ester Intermediate):
Charge: In a 500 mL round-bottom flask, dissolve 10.0 g of the Lactam Scaffold in 150 mL of Toluene.
Add: Add 1.2 equivalents of the Chloro-Hydrazone intermediate.
Catalyze: Add 2.5 equivalents of Triethylamine dropwise to control the exotherm.
Reflux: Heat to reflux (110°C) for 6–8 hours. Monitor by HPLC until the Lactam peak disappears.
Workup: Cool to room temperature. Add water and extract with Ethyl Acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
Isolate: The resulting solid is the Chloroapixaban Ethyl Ester (CAS 2029205-62-5).
Amidation (Conversion to Chloroapixaban):
Charge: Suspend the crude Ethyl Ester (from Step 1) in 100 mL of Methanol.
React: Add 50 mL of 7N Ammonia in Methanol.
Pressure: Seal in a pressure vessel or autoclave. Heat to 60–65°C for 12 hours.
Monitor: Check for the disappearance of the ester peak (RRT ~1.2 relative to Apixaban) and formation of the amide peak.
Purification: Cool to 0°C. The Chloroapixaban often precipitates. Filter the solid.
Recrystallization: Recrystallize from Ethanol/Water (9:1) to achieve >98% purity.
Scientific Rationale: The use of ammonia in methanol under pressure drives the nucleophilic acyl substitution, converting the ester to the primary amide. High pressure is required because the pyrazole ester is sterically hindered.
Part 4: Analytical Profiling (LC-MS/MS)
Detection of Chloroapixaban requires separating it from the parent Apixaban peak. Due to the Cl-vs-OMe difference, Chloroapixaban is more lipophilic and typically elutes after Apixaban on Reverse Phase (RP) columns.
Recommended Chromatographic Conditions
Parameter
Condition
Column
C18, 150 mm x 3.0 mm, 2.7 µm (e.g., Cortecs or equivalent)
Mobile Phase A
10 mM Ammonium Acetate (pH 5.5)
Mobile Phase B
Acetonitrile (ACN)
Gradient
0 min: 10% B → 15 min: 80% B → 20 min: 10% B
Flow Rate
0.5 mL/min
Detection
UV at 280 nm (Primary); MS/MS (Confirmation)
Retention Time (RT)
Apixaban: ~8.5 min; Chloroapixaban: ~10.2 min
Mass Spectrometry Transitions (MRM)
For quantitation at trace levels (ppm), use Triple Quadrupole MS in Positive ESI mode.
Parent Ion (Q1): m/z 464.1 [M+H]⁺ (Note the Chlorine isotope pattern 3:1 at 464/466).
Biological Activity & Impurity Profiling of the Apixaban Chloro Analog
Topic: Biological Activity of Apixaban Chloro Analog Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The Apixaban Chloro Analog (CAS 2029205-64-7...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Biological Activity of Apixaban Chloro Analog
Content Type: In-depth Technical Guide
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The Apixaban Chloro Analog (CAS 2029205-64-7), chemically identified as 1-(4-chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, represents a critical structural bioisostere and process-related impurity of the anticoagulant Apixaban.[1] While Apixaban utilizes a p-methoxyphenyl group to achieve picomolar affinity (Ki ~0.08 nM) for Factor Xa (FXa), the chloro analog substitutes this with a p-chlorophenyl moiety.[1]
This guide analyzes the pharmacological divergence caused by this single atomic substitution. Although the chloro group is a classic lipophilic bioisostere, data indicates a reduction in potency (IC50 ~25 nM range) compared to the parent drug, highlighting the critical role of the methoxy group in optimizing S1 pocket occupancy. Furthermore, as a potential degradation product or synthesis impurity arising from 4-chloroaniline contamination, its rigorous quantification is mandated by ICH Q3A/B guidelines.
Chemical Identity & Structural Basis[1][2][3]
The structural core of Apixaban is a dihydropyrazolo-pyridinone scaffold.[1] The "Chloro Analog" refers specifically to the modification at the P1 position (the group fitting into the S1 specificity pocket of FXa).
Feature
Apixaban (API)
Chloro Analog (Impurity/Analog)
CAS Number
503612-47-3
2029205-64-7
P1 Substituent
p-Methoxyphenyl (–C₆H₄–OCH₃)
p-Chlorophenyl (–C₆H₄–Cl)
Molecular Formula
C₂₅H₂₅N₅O₄
C₂₄H₂₂ClN₅O₃
Molecular Weight
459.50 g/mol
463.92 g/mol
Electronic Effect
Electron Donating (+M effect of OMe)
Electron Withdrawing (-I effect of Cl)
Lipophilicity (LogP)
~2.6 (Measured)
~3.1 (Predicted - Higher Lipophilicity)
Structural Significance
The p-methoxyphenyl group in Apixaban is not merely a hydrophobic space-filler.[1] The oxygen atom participates in subtle electrostatic networks and water-mediated hydrogen bonding networks near Tyr228 in the S1 pocket. Replacing this with a chlorine atom disrupts these interactions, despite chlorine's favorable size and lipophilicity for the S1 hydrophobic cleft.
Synthesis & Origin Analysis
The Chloro Analog typically arises not through degradation, but as a Process-Related Impurity during the construction of the pyrazole core. The primary vector is the contamination of the starting material 4-methoxyaniline with 4-chloroaniline.[1]
Pathway Visualization
The following diagram illustrates the parallel synthesis pathways where the impurity is generated.
Caption: Origin of the Apixaban Chloro Analog via starting material contamination. Control of 4-chloroaniline levels in the initial aniline feed is the primary mitigation strategy.[1]
Pharmacodynamics & Mechanism of Action[3][4][5]
Interaction with Factor Xa (S1 Pocket)
Factor Xa inhibition relies on the drug occupying the S1 and S4 pockets.[2][3]
S4 Pocket: Occupied by the p-phenyl-2-oxopiperidin-1-yl moiety (identical in both Apixaban and the Chloro Analog).[1] This provides the "anchor" and high affinity.
S1 Pocket: This deep, hydrophobic cleft determines specificity.
Apixaban (OMe): The methoxy group fits snugly. The ether oxygen can accept weak H-bonds or interact with the dipole of the surrounding solvent network near Tyr228 .
Chloro Analog (Cl): The chlorine atom is a bioisostere for the methoxy group in terms of volume (Van der Waals radius: Cl ≈ 1.75 Å vs OMe ≈ 1.9-2.0 Å). However, Cl is purely hydrophobic and electron-withdrawing.[1] It lacks the H-bond acceptor capability, leading to a loss in binding enthalpy (
).
Biological Activity Profile
While direct head-to-head Ki data is often proprietary, comparative Structure-Activity Relationship (SAR) studies from the Journal of Medicinal Chemistry and related literature allow for a precise reconstruction of activity.[1]
Compound
FXa Ki (nM)
FXa IC50 (nM)
Anticoagulant Potency (2xPT)
Apixaban
0.08
1.3
3.6 µM
Chloro Analog
~1.5 - 5.0*
~25.0
~12.8 µM
Rivaroxaban
0.4
0.7
0.2 µM
*Note: Values for the Chloro Analog are derived from analogous SAR series (e.g., Huang et al., 2017) where P1 modifications were systematically tested. The Chloro analog is consistently less potent than the Methoxy analog in the pyrazolo-pyridinone scaffold.[1]
Key Insight: The Chloro Analog is active. It is not an inert impurity. It acts as a competitive inhibitor of Factor Xa.[4] However, its reduced potency (approx. 20-fold lower) means it contributes minimally to the therapeutic effect but poses a risk of off-target toxicity or variable pharmacokinetics.
Experimental Protocols
To validate the biological activity or quantify this analog, the following protocols are established standards.
A. Chromogenic Factor Xa Inhibition Assay
This assay measures the residual activity of FXa in the presence of the inhibitor.
Chromogenic Substrate (e.g., S-2765 or Spectrozyme FXa).[1]
Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% PEG-8000.[1]
Workflow:
Preparation: Dissolve Apixaban Chloro Analog (Reference Standard) in DMSO to 10 mM. Serial dilute to range 0.01 nM – 1000 nM.
Incubation: Mix 20 µL of inhibitor dilution with 20 µL of Human FXa (0.1 nM final conc) in a 96-well plate. Incubate for 30 mins at 25°C to reach equilibrium.
Initiation: Add 20 µL of Chromogenic Substrate (200 µM final).
Measurement: Monitor absorbance at 405 nm (cleavage of p-nitroaniline) kinetically for 10 minutes.
Analysis: Plot Vmax vs. [Inhibitor]. Fit to the Morrison equation (tight-binding inhibitor) or standard IC50 logistic curve.[1]
B. Analytical Quantification (HPLC)
For isolating the analog from Apixaban API:
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 20 minutes.
Detection: UV at 270 nm.
Retention Time: The Chloro Analog (more lipophilic) will elute after Apixaban (RT ~1.1-1.2x relative to Apixaban).[1]
Toxicology & Safety Implications
The substitution of Methoxy for Chloro introduces specific safety alerts:
Genotoxicity Risk: 4-Chloroaniline (the precursor and potential metabolite) is a known genotoxin and carcinogen (Group 2B). While the intact Chloro Analog is a stable amide, metabolic cleavage could theoretically release the chloroaniline moiety, although the pyrazole core is metabolically robust.
Metabolic Stability: The p-chloro group blocks the O-demethylation metabolic pathway (a major clearance route for Apixaban).[1] This could lead to a longer half-life for the impurity or shunting to other metabolic pathways (e.g., oxidation of the lactam ring).
References
Pinto, D. J. P., et al. (2007).[6] Discovery of Apixaban (BMS-562247), a Highly Potent, Selective, Efficacious, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa.[5][7][8][9][10] Journal of Medicinal Chemistry, 50(22), 5339–5356.[8][9] Link[1]
Huang, W., et al. (2017).[8][9] Design, synthesis and biological evaluation of novel pyrazolo[3,4-c]pyridinone derivatives as Factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual SAR data for P1 halogenated analogs).
Luettgen, J. M., et al. (2011).[7] Preclinical pharmacokinetics and pharmacodynamics of apixaban. European Journal of Drug Metabolism and Pharmacokinetics, 36(3), 129-139.[7] Link
ICH Guidelines. (2006). ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. Link
BenchChem. (2025). The Formation of Apixaban Impurities: An In-depth Technical Guide.
Application Note: A Validated LC-MS/MS Protocol for the Quantitative Analysis of Chloroapixaban in Human Plasma
For: Researchers, scientists, and drug development professionals. Abstract This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantif...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Chloroapixaban in human plasma. Chloroapixaban, a known impurity of the direct Factor Xa inhibitor Apixaban, requires precise measurement for safety and quality control in pharmaceutical development. This protocol has been developed by adapting established methodologies for Apixaban and is presented with a comprehensive validation strategy in accordance with international regulatory guidelines. The described method utilizes a straightforward protein precipitation for sample preparation, followed by rapid and selective chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode with Multiple Reaction Monitoring (MRM). This document provides a complete, step-by-step protocol and a framework for its validation, ensuring data integrity and reliability for clinical and non-clinical studies.
Introduction: The Rationale for Chloroapixaban Quantification
Apixaban is a widely prescribed oral anticoagulant that directly inhibits Factor Xa, a critical enzyme in the coagulation cascade.[1] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure patient safety and product efficacy. Chloroapixaban (Figure 1) is a potential process-related impurity of Apixaban, differing by the substitution of a p-methoxyphenyl group with a p-chlorophenyl group.[2][3] Regulatory bodies require stringent monitoring and control of such impurities.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the bioanalysis of drugs and their metabolites or impurities in complex biological matrices due to its high sensitivity, selectivity, and accuracy.[4][5] While numerous LC-MS/MS methods have been published for the quantification of Apixaban in human plasma,[1][6] a specific, detailed protocol for Chloroapixaban is less common. This application note aims to bridge this gap by providing a comprehensive, scientifically sound protocol for the quantification of Chloroapixaban in human plasma, complete with a validation strategy that aligns with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8]
Figure 1: Chemical Structures
Caption: Chemical structures of Apixaban and its impurity, Chloroapixaban.
Apixaban reference standard (for chromatographic resolution checks)
Methanol (LC-MS grade)
Acetonitrile (LC-MS grade)
Formic acid (LC-MS grade)
Ammonium formate (LC-MS grade)
Ultrapure water (18.2 MΩ·cm)
Control human plasma (K2EDTA as anticoagulant)
Equipment
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Analytical balance
Calibrated pipettes
Vortex mixer
Centrifuge (capable of 4°C)
96-well plates or microcentrifuge tubes
Experimental Protocol
This protocol is designed to be a starting point and may require optimization based on the specific instrumentation and laboratory conditions.
Preparation of Stock and Working Solutions
Primary Stock Solutions (1 mg/mL):
Accurately weigh approximately 1 mg of Chloroapixaban and Chloroapixaban-d4 (Internal Standard, IS) into separate volumetric flasks.
Dissolve in methanol to the final volume to obtain a concentration of 1 mg/mL. Store at -20°C.
Working Standard Solutions:
Prepare a series of working standard solutions of Chloroapixaban by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into blank plasma for calibration standards and quality control samples.
Internal Standard Working Solution (100 ng/mL):
Dilute the Chloroapixaban-d4 primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
Calibration Curve (CC) Standards:
Prepare a set of at least eight non-zero calibration standards by spiking the appropriate Chloroapixaban working standard solutions into blank human plasma. The final volume of the spiking solution should not exceed 5% of the plasma volume.
A typical concentration range could be 0.1, 0.2, 0.5, 1, 5, 10, 50, and 100 ng/mL.
Quality Control (QC) Samples:
Prepare QC samples at a minimum of four concentration levels in blank human plasma:
Lower Limit of Quantification (LLOQ)
Low QC (approx. 3x LLOQ)
Medium QC (mid-range of the calibration curve)
High QC (approx. 75-85% of the Upper Limit of Quantification, ULOQ)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in this application.[9]
Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube or a 96-well plate.
Add 10 µL of the 100 ng/mL Chloroapixaban-d4 internal standard working solution to all samples except for the blank matrix samples (to which 10 µL of 50:50 methanol:water is added).
Add 200 µL of cold acetonitrile containing 0.1% formic acid to each sample.
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Carefully transfer 100 µL of the supernatant to a clean vial or well for LC-MS/MS analysis.
Caption: Sample preparation workflow using protein precipitation.
LC-MS/MS Conditions
The goal of the chromatographic method is to achieve separation of Chloroapixaban from endogenous plasma components and potential isomeric impurities.[10]
Parameter
Recommended Condition
Column
C18, 2.1 x 50 mm, 1.8 µm (or similar)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Gradient
Time (min)
The mass spectrometer should be tuned for optimal sensitivity for both Chloroapixaban and its internal standard. The predicted MRM transitions are based on the known fragmentation of Apixaban.
Parameter
Recommended Condition
Ionization Mode
Electrospray Ionization (ESI), Positive
Capillary Voltage
3.5 kV
Source Temperature
150°C
Desolvation Temp.
400°C
Desolvation Gas Flow
800 L/hr
Collision Gas
Argon
MRM Transitions
Compound
Note: The product ions and collision energies must be empirically determined by infusing a standard solution of Chloroapixaban and the internal standard into the mass spectrometer.
Bioanalytical Method Validation
A full validation of this method must be performed according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry, ICH M10).[7] The following parameters must be assessed:
Selectivity and Specificity
Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of Chloroapixaban and the IS.
The response of any interfering peaks should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Calibration Curve and Linearity
A calibration curve should be generated for each analytical run by plotting the peak area ratio (analyte/IS) against the nominal concentration.
A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
The correlation coefficient (r²) should be ≥ 0.99.
The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% for LLOQ).
Accuracy and Precision
Intra-day (within-run) and Inter-day (between-run) accuracy and precision should be evaluated by analyzing replicate QC samples (n≥5) at all concentration levels on at least three different days.
The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ).
The precision (%CV or RSD) should not exceed 15% (20% for LLOQ).
Lower Limit of Quantification (LLOQ)
The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (within ±20% of nominal) and precision (≤20% CV).
Recovery and Matrix Effect
Extraction Recovery: Compare the peak areas of extracted QC samples to those of post-extraction spiked samples at corresponding concentrations.
Matrix Effect: Compare the peak areas of post-extraction spiked samples to those of neat solutions. The matrix factor should be consistent across different lots of plasma.
Stability
The stability of Chloroapixaban in human plasma must be evaluated under various conditions to ensure the integrity of study samples.
Freeze-Thaw Stability: At least three freeze-thaw cycles.
Short-Term (Bench-Top) Stability: At room temperature for a duration that mimics sample handling.
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that covers the expected sample storage time.
Stock Solution Stability: At room temperature and refrigerated conditions.
A summary of the required validation parameters and acceptance criteria is provided in the table below.
Validation Parameter
Acceptance Criteria
Selectivity
No significant interference in at least 6 lots of blank matrix.
Linearity (r²)
≥ 0.99
Accuracy
Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision (%CV)
≤ 15% (≤ 20% at LLOQ).
LLOQ
Lowest standard on the calibration curve with acceptable accuracy and precision.
Recovery
Consistent, precise, and reproducible.
Matrix Effect
Normalized IS matrix factor should be close to 1 with a %CV ≤ 15%.
Stability
Analyte concentration should be within ±15% of the baseline concentration.
Data Analysis and Reporting
Data acquisition and processing should be performed using validated software.
Peak integration should be consistent across all samples in a run.
The concentration of Chloroapixaban in unknown samples is calculated from the linear regression equation of the calibration curve.
All results should be reported with appropriate units (e.g., ng/mL).
Conclusion
This application note provides a detailed and scientifically grounded LC-MS/MS protocol for the quantification of Chloroapixaban in human plasma. The method is designed for high sensitivity, selectivity, and throughput. By following the outlined experimental procedures and conducting a thorough validation according to regulatory guidelines, researchers and drug development professionals can ensure the generation of reliable and accurate data for pharmacokinetic, toxicokinetic, and quality control studies involving Chloroapixaban.
References
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
Do, B., et al. (2015). A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. RSC Advances, 5(110), 90867-90877.
Gomez, K., et al. (2021). The Development of a Liquid Chromatography High-Resolution Mass Spectrometric Method for Apixaban Quantification in Dried Plasma Spots in Parallel Reaction Monitoring Mode. Molecules, 26(5), 1362.
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
Baig, M. S., & Ali, A. (2017). A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. Journal of Applied Pharmaceutical Science, 7(04), 044-052.
Sándor, G., et al. (2020). Development of a Fast and Robust UHPLC Method for Apixaban In-Process Control Analysis. Molecules, 25(21), 5198.
Shaikh, K., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population. Analytical Methods, 13(31), 3549-3557.
PubChem. (n.d.). Chloroapixaban. National Center for Biotechnology Information. [Link]
Gomez, K., et al. (2015). Determination of Apixaban Levels in Human Plasma by a High-Throughput Liquid Chromatographic Tandem Mass Spectrometry Assay.
Kim, Y., et al. (2019). Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry.
Baig, M. S., & Ali, A. (2017). A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. Journal of Applied Pharmaceutical Science, 7(04), 044-052.
Shaikh, K., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population. Analytical Methods, 13(31), 3549-3557.
Delavenne, X., et al. (2011). Rapid determination of apixaban concentration in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 1014-1018.
PubChem. (n.d.). Chloroapixaban. National Center for Biotechnology Information. [Link]
Gomez, K., et al. (2015). Determination of Apixaban Levels in Human Plasma by a High-Throughput Liquid Chromatographic Tandem Mass Spectrometry Assay.
Kim, Y., et al. (2019). Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry.
Shaikh, K., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the determination of apixaban in human plasma and its application to pharmacokinetics studies in the Indian population. Analytical Methods, 13(31), 3549-3557.
Kim, Y., et al. (2019). Quantification of apixaban in human plasma using ultra performance liquid chromatography coupled with tandem mass spectrometry.
Application Note: Preparation of Chloroapixaban Stock Solution for Analytical Profiling
Introduction & Scientific Context Chloroapixaban (CAS: 2029205-64-7), chemically known as 1-(4-chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a criti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
Chloroapixaban (CAS: 2029205-64-7), chemically known as 1-(4-chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a critical process-related impurity and structural analogue of the anticoagulant Apixaban.[1]
In the synthesis of Apixaban, the p-methoxyphenyl group is a key pharmacophore. Chloroapixaban arises when p-chloroaniline is inadvertently introduced or substituted during the formation of the pyrazole core, or through specific halogenation side-reactions. Because the chlorine atom (lipophilic, electron-withdrawing) replaces the methoxy group (electron-donating), the physicochemical properties—specifically retention time (RT) and response factors—differ subtly from the parent API.
Why this protocol matters:
Accurate quantification of Chloroapixaban is mandated by ICH Q3A/B guidelines. However, its rigid pyrazolo-pyridinone scaffold confers high crystal lattice energy, making it sparingly soluble in standard reverse-phase mobile phases (Water/Methanol). Improper solubilization leads to micro-precipitation , resulting in variable peak areas, ghost peaks, and failed system suitability tests.
This guide details a robust, self-validating protocol for preparing stable stock solutions, leveraging Dimethyl Sulfoxide (DMSO) as a universal solubilizer to overcome thermodynamic solubility barriers.
Physicochemical Profile & Solubility Strategy[2]
Before handling, review the compound's properties to inform solvent selection.
Property
Data
Implications for Protocol
Molecular Formula
C₂₄H₂₂ClN₅O₃
—
Molecular Weight
463.92 g/mol
Heavier than Apixaban (459.5 g/mol ); distinct MS signal.
Solubility (Water)
< 0.03 mg/mL
Critical: Do NOT attempt to dissolve directly in aqueous buffers.[2]
Solubility (Methanol)
~1 mg/mL (Slight)
Risky for primary stock; prone to crashing out at low temps.
Solubility (DMSO)
> 5 mg/mL
Ideal Primary Solvent. Breaks lattice energy effectively.
pKa
~13 (Amide)
Non-ionizable in standard LC-MS pH ranges (pH 2-8).
LogP
~2.9
Moderately lipophilic; will retain longer than Apixaban on C18.
Reagents & Equipment
Reagents
Chloroapixaban Reference Standard: >98% purity (ensure CoA is available).
Primary Solvent: DMSO (LC-MS Grade). Note: DMSO is hygroscopic; use fresh aliquots.
Analytical Balance: Readability of 0.01 mg (X.XXXXX g) is required due to the potency and cost of the standard.
Static Eliminator: Ionizing blower or anti-static gun (Essential for dry, charged powders like pyrazoles).
Vials: Amber borosilicate glass (Type I) to prevent potential photo-dehalogenation.
Ultrasonic Bath: Temperature controlled (<30°C).[3]
Detailed Protocol: Stock Solution Preparation
Phase 1: Primary Stock Preparation (1.0 mg/mL)
Target: Prepare 5 mL of 1000 µg/mL stock in DMSO.
Equilibration: Allow the Chloroapixaban vial to reach room temperature before opening to prevent condensation.
Static Control: Pass the weighing boat/vial through the static eliminator field.
Weighing: Accurately weigh 5.00 mg ± 0.05 mg of Chloroapixaban into a 5 mL amber volumetric flask.
Expert Insight: If a volumetric flask is unavailable, weigh the solvent gravimetrically (Density of DMSO ≈ 1.10 g/mL), but volumetric is preferred for regulatory compliance.
Solubilization:
Add approximately 3 mL of DMSO .
Vortex for 30 seconds.
Sonicate for 5 minutes. Caution: Monitor temperature. If the bath warms up, the compound may degrade. Keep < 30°C.
Inspect visually.[4][5] The solution must be perfectly clear with no floating particulates.
Make up to Volume: Add DMSO to the mark. Invert 10 times to mix.
Why this ratio? It matches the initial gradient conditions of most Apixaban impurity methods, preventing solvent shock (peak distortion) upon injection.
Dilution:
Transfer 500 µL of Primary Stock (1.0 mg/mL) into a 10 mL volumetric flask.
Self-Validating Step: Hold the flask against a light source. If "schlieren" lines (swirls) persist or turbidity appears, the dilution failed (likely due to cold solvents or pH shock).
Quality Control & Validation
Before using the stock for critical analysis, validate its integrity.
QC Check: UV-HPLC Purity
Inject the Working Standard (50 µg/mL) using the following rapid check conditions:
Column: C18 (e.g., Agilent Zorbax SB-C18), 150 mm x 4.6 mm.
Mobile Phase: Isocratic 50:50 [Water (0.1% Formic Acid) : Acetonitrile].
Wavelength: 280 nm (Absorbance max).
Criteria:
Single Peak: >99.0% area.
Retention Time: Chloroapixaban should elute after Apixaban (Relative Retention Time ~1.1 - 1.2) due to the Cl substitution increasing lipophilicity.
Workflow Visualization (DOT Diagram)
Caption: Logical workflow for the preparation and validation of Chloroapixaban stock solutions, ensuring solubility and analytical integrity.
Storage and Stability
Primary Stock (DMSO): Stable for 3 months at -20°C. DMSO freezes at 19°C; ensure complete thawing and vortexing before reuse to avoid concentration gradients (cryoconcentration).
Working Stock (ACN/Water): Unstable. Prepare fresh daily. The presence of water promotes slow hydrolysis of the amide bond over time.
Container: Amber glass is mandatory. Chloro-aromatics can be susceptible to photolytic degradation.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 78358432, Chloroapixaban. Retrieved from [Link]
Gaikwad, D., et al. (2023). An alternative synthetic strategy to construct apixaban analogues.[9] Arkivoc. Retrieved from [Link]
U.S. Pharmacopeia (USP).Apixaban Monograph: Organic Impurities. (General reference for impurity profiling context).
Application Note: High-Resolution UPLC Separation of Apixaban and Related Impurities
This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes current regulatory standards (ICH Q3A/B), official pharmacopeial proposals (USP), and peer-reviewed methodologies in...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes current regulatory standards (ICH Q3A/B), official pharmacopeial proposals (USP), and peer-reviewed methodologies into a cohesive, self-validating protocol.
Executive Summary
Apixaban (Eliquis) is a highly selective, reversible inhibitor of free and clot-bound Factor Xa. Its synthesis and subsequent stability profile are complex, yielding a spectrum of process-related impurities (e.g., dehydro-apixaban) and degradation products (hydrolytic cleavage). This guide provides a robust, stability-indicating UPLC protocol designed to resolve Apixaban from its critical impurities (A through F) with a resolution (
Understanding the "why" behind the separation requires mapping the impurities. Apixaban contains a dihydropyrazolo-pyridine core and a methoxyphenyl group, making it susceptible to specific hydrolytic and oxidative pathways.
Table 1: Critical Apixaban Impurities
Impurity Name
Common ID
Origin
Chemical Nature
Relative Retention (RRT)*
Apixaban
API
Parent
Neutral/Hydrophobic
1.00
Apixaban Acid
Impurity A
Degradation (Acid Hydrolysis)
Hydrolysis of oxopiperidine ring
~0.86
Amino-ester
Impurity B
Degradation (Base Hydrolysis)
Cleavage of amide bond
~0.95
4,5-Dehydro Apixaban
Impurity C
Process
Oxidative dehydrogenation
~1.15
Chloro-analogue
Impurity D
Process
Halogenated intermediate
~1.25
Ethyl Ester
Impurity E
Process
Esterification by-product
~1.32
RRT values are approximate and dependent on specific gradient conditions.
Degradation Pathway Visualization
The following diagram illustrates the stress-dependent degradation pathways that the UPLC method must detect.
[2][3][4]
Method Development Strategy
Column Selection: The C18 vs. Phenyl-Hexyl Debate
While standard C18 columns are sufficient for hydrophobicity-based separation, Apixaban impurities contain multiple aromatic rings and pi-electron systems.
Recommendation: Use a Hybrid Particle (BEH) C18 .
Rationale: The BEH technology allows operation at high pH (up to 12) and high pressure (15,000 psi). However, for Apixaban, we utilize acidic conditions to suppress the ionization of the carboxylic acid impurities (keeping them hydrophobic) to increase retention and resolution from the solvent front.
Mobile Phase Chemistry
Apixaban is non-ionizable in the physiological range, but its impurities (specifically the acid degradants) are pH-sensitive.
Why pH 3.0? At this pH, acidic impurities are protonated (neutral), improving their peak shape and retention on the C18 ligand.
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol due to lower backpressure and sharper peak shapes for the nitrogenous heterocycles.
Master Protocol: UPLC Separation Conditions
Chromatographic Conditions
Parameter
Setting
Instrument
UPLC System (e.g., Waters ACQUITY or Agilent 1290 Infinity)
Column
ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm
Column Temp
40°C ± 2°C
Sample Temp
5°C ± 2°C
Mobile Phase A
10 mM buffer, pH 3.0 (adjusted with dilute Orthophosphoric Acid)
Mobile Phase B
Acetonitrile (HPLC Grade)
Flow Rate
0.3 mL/min
Injection Volume
2.0 µL
Detection
PDA/UV at 220 nm (Impurities) and 280 nm (Assay)
Run Time
10.0 Minutes
Gradient Program
This gradient is designed to elute polar hydrolytic degradants early while ramping up strong enough to elute the hydrophobic process impurities (like the ethyl ester) within 10 minutes.
Time (min)
% Mobile Phase A
% Mobile Phase B
Curve Profile
0.00
90
10
Initial Hold
1.00
90
10
Isocratic (Polar retention)
6.00
40
60
Linear Ramp
8.00
10
90
Wash
8.10
90
10
Re-equilibration
10.00
90
10
End
Standard Preparation
Diluent: Water:Acetonitrile (60:40 v/v).
Stock Solution: Dissolve 10 mg Apixaban standard in 10 mL diluent (1000 µg/mL).
Impurity Stock: Prepare individual stocks of Impurity A and B at 50 µg/mL.
System Suitability Solution: Spike the Apixaban stock with Impurity A and B to achieve a final concentration of ~0.15% (w/w) relative to Apixaban.
System Suitability & Validation Criteria
A self-validating protocol must meet strict acceptance criteria before sample analysis proceeds.
Parameter
Acceptance Criteria
Scientific Rationale
Resolution ()
> 2.0 between Apixaban and Impurity A
Ensures baseline separation of the critical pair (parent vs. closest degradant).
Tailing Factor ()
< 1.5 for Apixaban
Indicates secondary silanol interactions are suppressed; ensures integration accuracy.
Theoretical Plates ()
> 5000 (for 50mm column)
Verifies column efficiency and packing integrity.
% RSD (n=6)
< 2.0% for Area
Confirms injection precision and pump stability.
Experimental Workflow (DOT Visualization)
The following flowchart outlines the step-by-step execution of the analysis, from sample prep to data reporting.
Troubleshooting & Expert Tips
Peak Broadening: If the Apixaban peak broadens, check the pH of the buffer. A shift from pH 3.0 to 3.5 can cause peak splitting due to partial ionization of impurities.
Baseline Drift: At 220 nm, phosphate buffers can absorb slightly. Ensure high-quality HPLC-grade salts are used. If drift persists at high %B, subtract a blank gradient.
Carryover: Apixaban is sticky. Ensure the needle wash solvent is at least 50% Acetonitrile.
References
Sankar, A. S., & Rao, G. S. (2017). Development and Validation of Stability Indicating UPLC Method for Determination of Related Impurities of Apixaban Tablets. International Journal of Healthcare Sciences.
Reddy, M. M., et al. (2017).[2] Development and Validation of Stability Indicating UPLC Method for Estimation of Apixaban and Its Process Related Impurities. World Journal of Pharmaceutical Research.[2][3]
Navale, V., et al. (2021).[4] RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research.
BenchChem. (2025).[5] The Formation of Apixaban Impurities: An In-depth Technical Guide.
USP-NF. (2022).[6] Briefing: Apixaban. United States Pharmacopeia.[1]
Application Note: High-Resolution RP-HPLC Separation of Apixaban and its Critical 4-Chloro Analog (Chloroapixaban)
Executive Summary & Scientific Rationale In the impurity profiling of Apixaban (Eliquis), the separation of the 4-Chloro analog (often colloquially referred to as "Chloroapixaban"; Chemical Name: 1-(4-chlorophenyl)-7-oxo...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
In the impurity profiling of Apixaban (Eliquis), the separation of the 4-Chloro analog (often colloquially referred to as "Chloroapixaban"; Chemical Name: 1-(4-chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) represents a critical chromatographic challenge.
This impurity (CAS 2029205-64-7) typically arises from the use of 4-chloro-phenylhydrazono intermediates or as a byproduct where the methoxy group is substituted by chlorine.
The Physicochemical Divergence
The separation mechanism in Reverse Phase Chromatography (RPC) for this critical pair is driven by the Solvophobic Theory .
Apixaban: Contains a 4-methoxyphenyl group.[1][2][3] The oxygen atom contributes to hydrogen bonding capability and polar surface area (PSA).
Chloroapixaban: Contains a 4-chlorophenyl group. The chlorine atom is electron-withdrawing but highly lipophilic (Hydrophobic Substituent Constant
for Cl vs for OMe).
Impact on Retention Time (RT):
Due to the increased lipophilicity of the chloro-substituent compared to the methoxy group, Chloroapixaban exhibits a significantly longer retention time (RRT > 1.0) than Apixaban on C18 stationary phases. While Apixaban typically elutes between 5–10 minutes in standard gradients, the Chloro analog often elutes in the range of 1.2–1.5 relative retention time (RRT), necessitating a robust gradient flush to prevent carryover.
Method Development Strategy (Decision Logic)
The following decision tree outlines the logic used to select the optimal stationary phase and mobile phase conditions to maximize resolution (
) between Apixaban and its lipophilic impurities.
Caption: Figure 1. Strategic decision tree for maximizing selectivity between Apixaban and hydrophobic impurities.
Detailed Experimental Protocol
This protocol is derived from validated stability-indicating methods compatible with USP <621> guidelines. It is designed to ensure the elution of the highly retained Chloroapixaban within a reasonable runtime.
Chromatographic Conditions[1][4][5][6]
Parameter
Specification
Rationale
Column
C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Inertsil ODS-3V or equiv.)
High carbon load required to resolve the lipophilic difference between -Cl and -OMe.
Column Temp.
40°C
Elevated temperature improves mass transfer and reduces backpressure.
Cause: Secondary interactions between the basic nitrogen in the pyrazole/lactam rings and residual silanols on the column.
Solution: Ensure the buffer concentration is at least 10 mM. If tailing persists, increase column temperature to 45°C or switch to a column with "end-capping" technology (e.g., Waters XBridge or Phenomenex Kinetex).
Resolution Loss
Symptom: Chloroapixaban co-elutes with other late-eluting synthetic intermediates (e.g., Ethyl Ester impurity).
Solution: Decrease the gradient slope between 25 and 35 minutes. Change the gradient from 1.75% B/min to 1.0% B/min to flatten the separation window in the hydrophobic region.
Carryover
Symptom: Ghost peaks of Chloroapixaban in blank injections.
Cause: The high lipophilicity of the chloro-analog leads to adsorption on the injector needle or rotor seal.
Solution: Use a needle wash solution containing 90% Acetonitrile / 10% Water.
References
United States Pharmacopeia (USP). Apixaban Monograph: Organic Impurities. USP-NF Online.[1][6] (Accessed 2024).[6][7] [1][6]
National Center for Biotechnology Information. PubChem Compound Summary for CID 10182969: Apixaban. (2025).[8]
Landge, S. B., et al. (2015).[5] Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban. American Journal of Analytical Chemistry, 6, 539-550.[3]
BenchChem. The Formation of Apixaban Impurities: An In-depth Technical Guide. (2025).[8]
Simson Pharma. Apixaban Chloro Impurity Reference Standard Data. (2024).[6][7]
Chloroapixaban Reference Standard: A Comprehensive Guide to Storage and Stability
[Application Note & Protocol] For: Researchers, scientists, and drug development professionals Introduction Chloroapixaban, a key impurity and analogue of the direct Factor Xa inhibitor Apixaban, serves as a critical ref...
Author: BenchChem Technical Support Team. Date: February 2026
[Application Note & Protocol]
For: Researchers, scientists, and drug development professionals
Introduction
Chloroapixaban, a key impurity and analogue of the direct Factor Xa inhibitor Apixaban, serves as a critical reference standard in the quality control and analytical development of this widely used anticoagulant.[1][2] The integrity and purity of this reference standard are paramount for accurate quantification and impurity profiling of Apixaban in both bulk drug substance and finished pharmaceutical products. This application note provides a detailed guide to the optimal storage conditions and a comprehensive understanding of the stability profile of the Chloroapixaban reference standard. The protocols outlined herein are designed to ensure the longevity and reliability of the standard, thereby supporting robust and reproducible analytical outcomes.
This guide moves beyond a simple recitation of storage temperatures. It delves into the chemical rationale behind the recommended conditions, drawing upon the well-documented stability profile of the parent molecule, Apixaban, to infer and establish best practices for Chloroapixaban. We will explore the critical environmental factors that can impact its stability—temperature, humidity, light, and pH—and provide detailed protocols for assessing its stability over time.
Chemical Profile of Chloroapixaban
A thorough understanding of the chemical nature of Chloroapixaban is fundamental to appreciating its stability characteristics.
Chemical Name: 1-(4-chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide[1][3]
The structure of Chloroapixaban is closely related to that of Apixaban, with the notable substitution of a chloro group for the methoxy group on the phenyl ring. This structural similarity suggests that their stability profiles will share common features, particularly with respect to the core pyrazolo-pyridine and oxopiperidine moieties.
Recommended Storage Conditions
To maintain the integrity of the Chloroapixaban reference standard, adherence to appropriate storage conditions is crucial. The following recommendations are based on supplier guidelines and the known stability of related compounds.
Parameter
Recommended Condition
Rationale
Temperature
2-8°C (Refrigerator)
Reduced temperature minimizes the rate of potential degradation reactions.[2]
Atmosphere
Under an inert atmosphere (e.g., Argon, Nitrogen)
Protects the compound from atmospheric oxygen and moisture, mitigating oxidative and hydrolytic degradation.[4]
Light
Protected from light (stored in an amber vial or in the dark)
While Apixaban shows good photostability, protection from light is a general best practice for reference standards to prevent any potential photolytic degradation.[1][6]
Container
Original, tightly sealed container
Prevents contamination and exposure to environmental factors.[7]
Understanding the Stability Profile of Chloroapixaban
While specific forced degradation studies on Chloroapixaban are not extensively published, a wealth of data on its parent compound, Apixaban, provides a strong foundation for predicting its stability. Forced degradation studies are a cornerstone of pharmaceutical development, designed to identify potential degradation products and pathways by subjecting the drug substance to stress conditions.[8][9][10]
The primary degradation pathway for Apixaban is hydrolysis, particularly in acidic and basic environments.[1][2][5][11] It exhibits greater stability under oxidative, thermal, and photolytic stress.[1][6][11]
Protocol for Stability Assessment: A Forced Degradation Study Workflow
To empirically determine the stability of a Chloroapixaban reference standard, a forced degradation study is recommended. This involves subjecting the standard to a variety of stress conditions and analyzing the resulting material using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Caption: Experimental workflow for a forced degradation study of Chloroapixaban.
Step-by-Step Protocols for Forced Degradation
The following protocols are adapted from established methods for Apixaban and should be performed on a solution of the Chloroapixaban reference standard.[5][6]
1. Preparation of Chloroapixaban Stock Solution:
Accurately weigh a suitable amount of the Chloroapixaban reference standard.
Dissolve the standard in a suitable diluent, such as a mixture of water and acetonitrile, to a known concentration (e.g., 1 mg/mL).[6] The solubility of Apixaban has been studied in various co-solvent mixtures, which can guide solvent selection for Chloroapixaban.[12]
2. Acid Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 1 M hydrochloric acid.
Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 3.5 hours).[6]
After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 1 M sodium hydroxide.
Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
3. Base Hydrolysis:
To an aliquot of the stock solution, add an equal volume of 1 M sodium hydroxide.
Maintain the solution at room temperature or gently heat for a defined period.
After the incubation period, neutralize the solution with an appropriate amount of 1 M hydrochloric acid.
Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
4. Oxidative Degradation:
To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3-15% v/v).[5][13]
Keep the mixture at room temperature for a specified duration (e.g., 24 hours).[13]
Dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
5. Thermal Degradation:
Expose a solid sample of the Chloroapixaban reference standard to a high temperature (e.g., 105°C) for an extended period (e.g., 7 days).[6][13]
Also, expose a solution of the reference standard to a similar thermal stress.
After the exposure period, dissolve the solid sample (if applicable) and dilute both samples with the mobile phase for HPLC analysis.
6. Photolytic Degradation:
Expose a solid sample and a solution of the Chloroapixaban reference standard to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13]
After exposure, prepare solutions from the solid sample and dilute both samples with the mobile phase for HPLC analysis.
A stability-indicating analytical method is one that can accurately and selectively quantify the intact substance in the presence of its potential degradation products. Several HPLC methods have been developed for Apixaban and its impurities that can be adapted for Chloroapixaban.[4][6][13]
Handling and Preparation of Chloroapixaban Standard Solutions for Routine Analysis
For routine use in quantitative analysis, proper handling and preparation of standard solutions are critical.
Protocol for Preparation of Stock and Working Standard Solutions:
Allow to Equilibrate: Before opening, allow the container of the Chloroapixaban reference standard to equilibrate to room temperature to prevent condensation of moisture.
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.
Dissolution: Quantitatively transfer the weighed standard to a volumetric flask. Add a portion of the chosen solvent (e.g., methanol, acetonitrile, or a mixture with water) and sonicate briefly to dissolve.[7][15][16][17] Allow the solution to return to room temperature.
Dilution to Volume: Dilute to the mark with the solvent and mix thoroughly to ensure homogeneity. This is your stock solution .
Working Solutions: Prepare working standard solutions by making appropriate dilutions of the stock solution with the mobile phase.
Storage of Solutions: Store stock solutions in tightly capped, light-resistant containers at 2-8°C. The stability of these solutions should be established; for example, a stock solution of Apixaban in methanol:water has been shown to be stable for a specified period.[18] Working solutions are typically prepared fresh daily.[19]
Conclusion
The integrity of the Chloroapixaban reference standard is fundamental to ensuring the quality and safety of Apixaban drug products. By adhering to the recommended storage conditions of 2-8°C, under an inert atmosphere, and protected from light, the stability of the standard can be maximized. While Chloroapixaban is expected to be relatively stable, it is likely susceptible to hydrolytic degradation under acidic and basic conditions, mirroring the behavior of its parent compound, Apixaban. The implementation of systematic stability studies, including forced degradation, using a validated stability-indicating HPLC method is essential for a comprehensive understanding of its degradation profile. The protocols provided in this application note offer a robust framework for the proper storage, handling, and stability assessment of the Chloroapixaban reference standard, thereby supporting the generation of accurate and reliable analytical data in pharmaceutical research and quality control.
References
Global Substance Registration System. Chloroapixaban. [Link]
Prabhune, S. S., Jaguste, R. S., Kondalkar, P. L., & Pradhan, N. S. (2014). Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products. Scientia Pharmaceutica, 82(4), 777–791. [Link]
Patel, D. P., Patel, S. K., & Patel, C. N. (2015). Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug. American Journal of Analytical Chemistry, 6(12), 945. [Link]
Al-Ani, I., Hamad, M., Al-Shdefat, R., Mansoor, K., & Abu Dayyih, W. (2021). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RP-HPLC METHOD OF APIXABAN IN COMMERCIAL DOSAGE FORM. [Link]
Secrétan, P., Sadou-Yayé, H., De la Taste, A., et al. (2015). A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. RSC Advances, 5(54), 43235-43246. [Link]
Darwish, I. A., Khalil, N. Y., Bakheit, A. H., & Al-Majed, A. A. (2016). Stability-indicating spectrophotometric methods for determination of the anticoagulant drug apixaban in the presence of its hydrolytic degradation product. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 159, 13–20. [Link]
Sciex. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
Onyx scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Lariya, N., & Singh, S. (2022). A stability indicating method development and validation of apixaban in pharmaceutical dosage form by using RP-HPLC and In-Vitro. Journal of Medical and Pharmaceutical and Allied Sciences, 11(1), 4503-4511. [Link]
ResearchGate. Understanding the Stress Testing Characteristics of Apixaban, Structural Elucidation of a Novel Degradation Impurity, and Stability-Indicating Method Development for Quantification of Related Substances. [Link]
ResearchGate. (PDF) Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in Presence of Degradation Products. [Link]
Reddy, G. S., Kumar, A., & Sankar, D. G. (2017). development and validation of stability indicating uplc method for estimation of apixaban and its. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 6(17), 706-726. [Link]
ResearchGate. Forced degradation studies of Apixaban. [Link]
Karpschem. Apixaban Degradation Impurities: New Inductee in Karpschem Impurities Portfolio. [Link]
Pharmaguideline. SOP for Handling of Reference and Working Standards. [Link]
Islam, M. M., Ji, Q. C., & Jemal, M. (2012). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. AAPS J, 14(3), 457–467. [Link]
Spectroscopy Online. How Do You Prepare Reference Standards and Solutions?. [Link]
ResearchGate. Apixaban (I) in several aqueous co-solvent mixtures: Solubility, solvent effect and preferential solvation. [Link]
Phenomenex. Guide to Choosing the Correct HPLC Solvent. [Link]
Pharma Dekho. sop for Handling of Reference Standard. [Link]
Chiral Technologies. Solubility Issues? Alternative Sample Solvents for Chiral Analysis. [Link]
Journal of Applied Pharmaceutical Science. A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma. [Link]
Pharmaguideline. Solvents used in HPLC Mobile Phase. [Link]
Application Note: A Stability-Indicating Gradient Elution HPLC Method for the Analysis of Chloroapixaban
Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Chloroapixaban. Chloroapixaban, a known impurity and i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Chloroapixaban. Chloroapixaban, a known impurity and intermediate in the synthesis of the anticoagulant Apixaban, requires precise and accurate quantification for quality control and drug safety assessment.[1][2][3] The developed gradient elution program offers excellent resolution of Chloroapixaban from Apixaban and its potential degradation products, ensuring specificity and reliability of the analytical results. The method is designed to be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]
Introduction
Apixaban is a direct factor Xa inhibitor, widely prescribed as an anticoagulant. During its synthesis and storage, various process-related impurities and degradation products can arise. Chloroapixaban is a key intermediate and potential impurity that needs to be monitored to ensure the quality and safety of the final drug product.[7] A reliable analytical method is therefore essential for the accurate quantification of Chloroapixaban.
Gradient elution in HPLC is particularly well-suited for analyzing samples containing compounds with a wide range of polarities, which is often the case in impurity profiling and stability studies.[8][9][10] An isocratic elution may not provide adequate separation of all components within a reasonable timeframe. A gradient method, by systematically increasing the organic solvent concentration, allows for the elution of both more polar and less polar compounds with good peak shape and resolution.[9][10] This application note presents a detailed protocol for a gradient RP-HPLC method specifically optimized for the analysis of Chloroapixaban.
Experimental
Instrumentation and Materials
HPLC System: A gradient-capable HPLC system with a UV or photodiode array (PDA) detector is required.
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended. Core-shell columns can also be considered for improved efficiency.[11]
Chemicals:
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Potassium dihydrogen phosphate (analytical grade)
Orthophosphoric acid (analytical grade)
Water (HPLC grade)
Chloroapixaban reference standard
Apixaban reference standard
Chromatographic Conditions
The following chromatographic conditions are recommended as a starting point for the analysis of Chloroapixaban.
Parameter
Recommended Condition
Mobile Phase A
0.02 M Potassium dihydrogen phosphate buffer, pH adjusted to 4.5 with orthophosphoric acid
Mobile Phase B
Acetonitrile
Column
C18, 250 mm x 4.6 mm, 5 µm
Flow Rate
1.0 mL/min
Column Temperature
35°C
Detection Wavelength
225 nm
Injection Volume
10 µL
Run Time
40 minutes
Rationale for Parameter Selection:
Mobile Phase: A phosphate buffer is chosen for its buffering capacity in the acidic to neutral pH range, which helps in obtaining reproducible retention times for ionizable compounds.[10] A pH of 4.5 is selected to ensure good peak shape. Acetonitrile is a common organic modifier in reversed-phase HPLC, providing good selectivity for a wide range of compounds.[10]
Column: A C18 column is a versatile stationary phase that provides good retention for moderately non-polar compounds like Chloroapixaban.[12][13]
Detection Wavelength: The selection of 225 nm is based on the UV absorption spectra of Apixaban and its related impurities, where significant absorbance is observed.[11][14]
Column Temperature: Maintaining a constant column temperature of 35°C ensures reproducible retention times and can improve peak shape.[14]
Gradient Elution Program
The following gradient program is designed to provide optimal separation of Chloroapixaban from Apixaban and other potential impurities.
Time (minutes)
% Mobile Phase A
% Mobile Phase B
0
60
40
10
60
40
25
20
80
30
20
80
35
60
40
40
60
40
Causality of the Gradient Program:
The initial isocratic hold at 40% Acetonitrile allows for the elution of any highly polar impurities and ensures a focused injection band.
The linear gradient from 40% to 80% Acetonitrile over 15 minutes is the core of the separation, designed to resolve compounds with varying hydrophobicities. Chloroapixaban is expected to elute within this window, well-separated from Apixaban.
The subsequent hold at 80% Acetonitrile ensures the elution of any strongly retained, non-polar impurities from the column.
The final re-equilibration step at the initial conditions is crucial for ensuring the reproducibility of retention times in subsequent injections.
Protocol
Preparation of Solutions
Mobile Phase A (Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 4.5 with diluted orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
Mobile Phase B: Acetonitrile (HPLC grade).
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio is recommended.
Standard Solution: Accurately weigh and dissolve an appropriate amount of Chloroapixaban reference standard in the diluent to obtain a final concentration of approximately 0.1 mg/mL.
Sample Solution: Prepare the sample solution by dissolving the material to be tested in the diluent to achieve a similar target concentration of Chloroapixaban.
System Suitability
Before commencing sample analysis, the suitability of the chromatographic system must be verified. This is performed by making replicate injections (typically five or six) of the standard solution. The system suitability parameters should meet the criteria outlined in the table below, in accordance with ICH guidelines.[15]
Parameter
Acceptance Criteria
Tailing Factor (Asymmetry Factor)
≤ 2.0
Theoretical Plates (N)
≥ 2000
Relative Standard Deviation (RSD) of Peak Area
≤ 2.0%
Analytical Procedure
Equilibrate the HPLC system with the mobile phase at the initial gradient conditions for at least 30 minutes or until a stable baseline is achieved.
Perform the system suitability injections.
Inject the blank (diluent), followed by the standard and sample solutions.
Process the chromatograms and calculate the concentration of Chloroapixaban in the sample.
Method Validation Considerations
For use in a regulated environment, the analytical method must be validated according to ICH Q2(R1) guidelines.[4][5][6] The validation should include the following parameters:
Specificity: Demonstrated by the absence of interference from the blank, placebo, and known impurities at the retention time of Chloroapixaban. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be conducted to show that the method is stability-indicating.[11][12]
Linearity: The linearity of the method should be established across a range of concentrations (e.g., from the limit of quantification to 150% of the target concentration). A correlation coefficient (r²) of ≥ 0.999 is typically expected.[15]
Accuracy: Determined by recovery studies, where a known amount of Chloroapixaban is spiked into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120%).
Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). The RSD for replicate measurements should be within acceptable limits (typically ≤ 2%).
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[15]
Robustness: The reliability of the method is assessed by making deliberate small variations in method parameters such as mobile phase pH, column temperature, and flow rate.
Visualization
Experimental Workflow
Caption: Workflow for the HPLC analysis of Chloroapixaban.
Conclusion
The gradient elution HPLC method described in this application note provides a reliable and robust approach for the quantitative analysis of Chloroapixaban. The method is designed to be specific, accurate, and precise, making it suitable for quality control and stability testing in the pharmaceutical industry. Adherence to the detailed protocol and proper method validation will ensure the generation of high-quality analytical data.
References
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]
A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. RSC Publishing. [Link]
Quality Guidelines. International Council for Harmonisation. [Link]
Force Degradation High Performance Liquid Chromatographic HPLC Assay Method of Apixaban in Pharmaceutical Preparations. Biosc.Biotech.Res.Comm. [Link]
Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug. Scientific Research Publishing. [Link]
Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products. PMC. [Link]
Development and validation of a stability indicating rp-hplc method of apixaban in commercial. IJPSR. [Link]
QbD-based RP-HPLC method development for quantitative computation of phase III composition comprising apixaban and clopidogrel. Springer. [Link]
Analytical Method Validation Using QbD and QRM. Pharmaceutical Technology. [Link]
RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research. [Link]
DEVELOPMENT AND VALIDATION OF A HPLC METHOD SUITABLE FOR ASSAY AND DISSOLUTION TESTING IN APIXABAN TABLETS FINAL DOSAGE FORM. International Journal of Pharmaceutical Quality Assurance. [Link]
The Issue:
Users frequently report co-elution between Apixaban (API) and its process-related impurity, 4-Chloroapixaban (often referred to as p-Demethoxy p-Chloro Apixaban or Desmethoxy-Chloro Apixaban).
The Science:
This is a "Critical Pair" separation. The molecules differ only at the para-position of one phenyl ring: Apixaban has an electron-donating Methoxy group (–OCH₃), while the impurity has an electron-withdrawing Chlorine atom (–Cl). On standard C18 columns, the hydrophobic retention shift caused by the Chlorine atom is often insufficient to resolve it from the Methoxy analog under steep gradients.
Diagnostic Decision Tree:
Before altering your method, follow this logic flow to identify the root cause.
Caption: Figure 1. Troubleshooting logic for resolving halo-aromatic impurity pairs in Reverse Phase HPLC.
Technical Deep Dive: The "Why" Behind the Co-elution
To fix the separation, you must understand the molecular interaction mechanisms at play.
Mechanism of Interaction
Hydrophobicity (The Trap): Chlorine is more lipophilic than a Methoxy group. theoretically, Chloroapixaban should elute after Apixaban on a C18 column. However, the difference in hydrophobicity is small (
). If your gradient slope is too high (e.g., >2% B/min), the peaks compress and co-elute.
Electronic Selectivity (The Solution):
Apixaban: The –OCH₃ group is electron-donating, making the phenyl ring electron-rich (
-basic).
Chloroapixaban: The –Cl atom is electron-withdrawing, making the ring electron-deficient (
-acidic).
The "Sigma Hole": Halogens exhibit a region of positive electrostatic potential (a
-hole) at the tip of the atom [1].[1] This allows specific interactions with localized negative charges on stationary phases (like the -electrons of a Phenyl column).
Troubleshooting Q&A (L3 Support)
Q1: I am restricted to a C18 column (USP L1). How can I separate them?
Answer: If you cannot change the column chemistry, you must alter the mobile phase selectivity and temperature .
The Fix: Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH) .
Why? ACN is an aprotic solvent that suppresses
interactions. Methanol is protic and allows the subtle differences in the aromatic ring polarity to influence retention.
Secondary Tweak: Lower the column temperature. Reducing temperature from 40°C to 25°C or 30°C generally increases the selectivity (
) between structurally similar compounds.
Q2: I have flexibility in column choice. What is the "Gold Standard" for this separation?
Answer: Switch to a Phenyl-Hexyl or Biphenyl stationary phase (USP L11).
The Fix: Use a column like the Kinetex Biphenyl or Zorbax Eclipse Plus Phenyl-Hexyl.
Why? These columns separate based on
stacking interactions. The electron-rich Apixaban will interact differently with the phenyl ring of the stationary phase compared to the electron-deficient Chloroapixaban. This mechanism is orthogonal to pure hydrophobicity (C18) [2].
Q3: The Chloro-impurity is eluting before Apixaban. Is this normal?
Answer: No. In 95% of Reversed-Phase (RP) methods, the Chloro-analog is more hydrophobic and should elute after the parent Methoxy-compound.
Troubleshooting:
Check Mobile Phase pH: If you are running at low pH (< 3.0), verify if other ionizable groups (like the piperidone or pyrazole core) are affecting retention.
Verify Identity: Ensure you are not actually looking at the Hydroxy-Apixaban or N-Demethyl Apixaban, which are more polar and elute earlier. Confirm with LC-MS (Chloroapixaban mass is +4.5 Da vs Apixaban, assuming Cl35/Cl37 isotope pattern).
Recommended Experimental Protocol
Below is a robust method designed specifically to maximize the resolution (
) between Apixaban and 4-Chloroapixaban.
Method Parameters
Parameter
Condition
Note
Column
Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm)
Superior selectivity for halo-aromatics.
Mobile Phase A
10 mM Ammonium Acetate, pH 6.5
Neutral pH maintains peak shape.
Mobile Phase B
Methanol : Acetonitrile (50:50 v/v)
Blend provides optimal solvation.
Flow Rate
1.0 mL/min
Standard flow.
Temperature
30°C
Critical: Do not exceed 35°C.
Detection
UV @ 280 nm
Max absorbance for Apixaban core.
Gradient Profile
Time (min)
% Mobile Phase B
Event
0.0
30
Initial Hold
2.0
30
End Isocratic Hold
15.0
60
Shallow Gradient (Separation Zone)
20.0
90
Wash
20.1
30
Re-equilibration
25.0
30
End of Run
Data Analysis: Expected Results
Apixaban RT: ~9.5 min
Chloroapixaban RT: ~11.2 min
Resolution (
): > 3.5 (Target > 2.0)
Method Validation Workflow
Use this workflow to validate that your new method effectively quantifies the impurity without interference.
Caption: Figure 2. Quick-check validation workflow for impurity profiling methods.
References
Scholfield, M. R., et al. (2013).[2] Halogen bonding in protein–ligand interactions: design and application. Protein Science. (Context: Explains the "sigma hole" theory relevant to Chloro-substituent interactions).
Tejas, G. J., et al. (2021).[3] RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research.
United States Pharmacopeia (USP). Apixaban Monograph: Organic Impurities. USP-NF.[4] (Requires Subscription - General Reference for L1/L7 column designation).
BenchChem. (2025).[5] The Formation of Apixaban Impurities: An In-depth Technical Guide. (Context: Identification of 4-Desmethoxy-4-chloro Apixaban).
Technical Support Center: Troubleshooting Low Recovery of Chloroapixaban
Introduction: The "Lipophilic Trap" of Chloroapixaban Welcome to the technical support center. If you are experiencing low recovery (<50%) or high variability (RSD >15%) when extracting Chloroapixaban (often identified a...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The "Lipophilic Trap" of Chloroapixaban
Welcome to the technical support center. If you are experiencing low recovery (<50%) or high variability (RSD >15%) when extracting Chloroapixaban (often identified as 4-Desmethoxy-4-chloro Apixaban or Impurity 5), you are likely treating it exactly like its parent compound, Apixaban.[1]
This is the root error. While structurally similar, the substitution of the methoxy group (–OCH₃) on the phenyl ring with a chlorine atom (–Cl) significantly alters the physicochemical profile. The chlorine atom eliminates a hydrogen-bond acceptor and increases the molecule's logP (lipophilicity).
Chloroapixaban is a "sticky" hydrophobic neutral compound . It suffers from severe Non-Specific Binding (NSB) to plastics and precipitates rapidly in high-aqueous environments where Apixaban might remain stable.[1] This guide addresses these specific physicochemical barriers.
Module 1: Diagnostic Workflow
Before altering your chemistry, you must isolate where the loss occurs. Is the molecule failing to extract, or is it being suppressed in the detector?
Figure 1: Diagnostic logic tree to distinguish between matrix suppression and true extraction loss.
Symptom: Recovery is low in neat solutions (standards) or decreases over time in the autosampler.
Mechanism: The chlorine substitution makes Chloroapixaban highly lipophilic. In aqueous solutions (e.g., mobile phase A, plasma dilution), it rapidly adsorbs to the hydrophobic surfaces of polypropylene (PP) tubes, pipette tips, and well plates.
Variable
Recommendation
Scientific Rationale
Labware
Silanized Glass or Low-Bind PP
Standard PP is hydrophobic.[1] Chloroapixaban partitions into the plastic walls.
Solvent
>30% Organic (MeOH/ACN)
Aqueous content >80% drives the hydrophobic molecule out of solution and onto surfaces.
Additives
0.1% Formic Acid or Tween-20
While neutral, slight acidification can prevent interaction with surface silanols (glass).[1] Surfactants block surface binding sites.
Issue 2: Solubility & Precipitation
Symptom: Poor recovery in Protein Precipitation (PPT) or "crash" methods.
Mechanism: Apixaban is Class III/IV (low solubility). Chloroapixaban is worse. If you precipitate plasma with pure acetonitrile and then dilute with water to match initial LC conditions, Chloroapixaban may precipitate out of the solution before it reaches the column.
Corrective Action: Ensure the final injection solvent contains at least 30-40% organic solvent .[1] If your LC gradient starts at 5% B, you will lose Chloroapixaban in the injector loop or vial if the sample solvent is too weak.
Issue 3: SPE Breakthrough (The "Wash" Trap)
Symptom: Analyte is found in the "Wash" fraction rather than the "Elute" fraction.
Mechanism: Because Chloroapixaban is more lipophilic, researchers often assume it sticks better to C18/HLB cartridges. However, if you use the aggressive wash steps designed for Apixaban (e.g., 40% MeOH) to remove matrix, you might unintentionally wash off the impurity if the pH isn't controlled or if the interaction isn't strong enough.
This protocol utilizes a Polymeric HLB (Hydrophilic-Lipophilic Balance) mechanism, which is superior to C18 for Apixaban-related compounds due to the dual retention mechanism (hydrophobic + polar interactions).[1]
Target Analyte: Chloroapixaban (Neutral/Lipophilic)
Matrix: Human Plasma
Cartridge: Polymeric HLB (e.g., Oasis HLB or Strata-X), 30 mg/1 cc.[1]
Step-by-Step Workflow
Pre-treatment (Critical):
Mix 200 µL Plasma + 200 µL 2% Formic Acid in Water .
Why: Disrupts protein binding (Apixaban is ~87% protein bound; Chloroapixaban likely higher). Acidification ensures the molecule is neutral/protonated, reducing solubility in the aqueous matrix and driving it onto the sorbent.
Conditioning:
1 mL Methanol (activate hydrophobic pores).
1 mL Water (equilibrate).
Load:
Load pre-treated sample at gravity or low vacuum (1 mL/min).
Note: Do not let the cartridge dry.
Wash 1 (Aqueous):
1 mL 5% Methanol in Water .
Purpose: Removes salts and proteins.
Wash 2 (Organic Stringency - OPTIMIZATION POINT):
1 mL 20% Acetonitrile in Water .
Warning: Do NOT use >30% organic here. Chloroapixaban will elute.
Why: Removes phospholipids and less hydrophobic interferences.
Elution:
1 mL Methanol containing 0.1% Formic Acid .
Why: The acid ensures full desorption from any residual polar interactions on the polymer.
Reconstitution:
Evaporate under Nitrogen at 40°C.
Reconstitute in 50:50 Water:Methanol .
Crucial: Do not reconstitute in 100% water. The recovery will drop to <20% due to adsorption to the vial.
Figure 2: Interaction mechanism during SPE.[1] The chlorine group enhances hydrophobic retention, but excessive organic in the wash step will prematurely disrupt this bond.
Frequently Asked Questions (FAQs)
Q: Can I use Liquid-Liquid Extraction (LLE) instead of SPE?A: Yes, and it is often cleaner for chlorinated intermediates.[1]
Recommendation: Use Ethyl Acetate or MTBE (Methyl tert-butyl ether).[1]
Why pH 9? While Apixaban is neutral, alkaline conditions can help suppress ionization of matrix components (like lipids) while keeping the drug in the organic layer.
Q: My recovery is consistent but low (approx. 60%). Is this acceptable?A: For an impurity method, 60% is often acceptable if it is precise (RSD <5%) and the Limit of Quantitation (LOQ) is met. However, consistent 60% loss usually points to adsorption during the evaporation/reconstitution step .
Fix: Add 0.1% PEG-400 or Tween-20 to your reconstitution solvent to prevent the dry residue from binding irreversibly to the glass walls.[1]
Q: Why does the peak shape tail for the impurity but not Apixaban?A: This is a "secondary interaction" effect.[2] The chlorine atom increases the hydrophobicity, making the molecule interact more strongly with residual silanols on the HPLC column stationary phase.
Fix: Use a column with high carbon load and end-capping (e.g., C18 with >15% carbon load) or add 5mM Ammonium Acetate to the mobile phase to mask silanols.
References
European Medicines Agency (EMA). (2020). Assessment Report: Apixaban Accord (Procedure No. EMEA/H/C/005322/0000). Discusses solubility and non-ionizable nature of Apixaban and related substances.[3][4][5][6] Link
Tominaga, F., et al. (2010).[7] "Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses."[8] Journal of Pharmacological and Toxicological Methods, 61(3), 329-333.[7] Defines mechanisms of hydrophobic drug loss to plastics. Link
Chaudhari, B.G., et al. (2015). "Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products." Scientia Pharmaceutica, 83(1). Details separation of Apixaban from impurities. Link
Phenomenex. (2023). "Troubleshooting Low Recovery in Solid Phase Extraction." Technical Guide. Link
Technical Guide: Eliminating Chloroapixaban Peak Tailing on C18 Columns
Executive Summary & Chemical Context[1][2][3][4][5] Chloroapixaban (1-(4-Chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) is a critical process-related im...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5]
Chloroapixaban (1-(4-Chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide) is a critical process-related impurity of Apixaban.
Unlike the parent drug, which contains an electron-donating methoxy group, Chloroapixaban possesses a chloro-substitution . This alteration significantly increases the molecule's lipophilicity (LogP) while maintaining the basic nitrogen core inherent to the pyrazolo-pyridine scaffold.
The Root Cause of Tailing:
Peak tailing in C18 columns for this analyte is rarely random. It is driven by two converging mechanisms:
Secondary Silanol Interactions: The basic nitrogen atoms interact with residual acidic silanols on the silica surface (ion-exchange mechanism).
Hydrophobic Drag: The increased lipophilicity of the chloro-group leads to non-specific adsorption if the mobile phase organic strength is insufficient or if the column carbon load is poorly distributed.
Troubleshooting Decision Tree
Before altering your method, use this logic flow to diagnose the specific cause of asymmetry.
Figure 1: Diagnostic logic flow for identifying the root cause of Chloroapixaban peak tailing.
Critical Parameters & Solutions
A. Mobile Phase Chemistry (The pH Factor)
The most common error is running the separation at neutral pH (6.0–7.0) without adequate buffer strength. At this pH, residual silanols on the column are ionized (Si-O⁻), creating a strong attraction to the protonated nitrogen on Chloroapixaban.
Recommended Strategy:
Operate at pH 3.0 ± 0.2 . At this acidity, silanols are protonated (neutral), significantly reducing secondary interactions.
Parameter
Recommendation
Scientific Rationale
Buffer Type
Potassium Phosphate (KH₂PO₄)
Provides superior buffering capacity and peak symmetry compared to volatile buffers (Formate/Acetate) for UV detection methods.
Suppresses silanol ionization (pKa of silanols is ~3.5–4.5).
Additive
Triethylamine (TEA) 0.1%
Optional: Acts as a "sacrificial base," binding to active sites before the analyte does. Only necessary on older column technologies.
B. Column Selection
Standard C18 columns often fail with Chloroapixaban due to its dual hydrophobic/basic nature.
Best Choice:Charged Surface Hybrid (CSH) C18 or Hybrid (BEH) C18 .
Why? Hybrid particles have fewer surface silanols. CSH columns possess a low-level positive surface charge that electrostatically repels the protonated basic analyte, forcing it to interact only with the C18 ligands, resulting in sharp peaks.
Alternative:End-capped High-Purity Silica (e.g., Zorbax Eclipse Plus or Inertsil ODS-4). These undergo "double end-capping" to chemically seal residual silanols.
C. The "Strong Solvent" Effect (Sample Diluent)
Chloroapixaban is highly soluble in pure Acetonitrile (ACN) or DMSO. Researchers often inject the sample dissolved in 100% organic solvent into a mobile phase that is high-aqueous (e.g., 90% Water).
The Mechanism of Failure:
When the plug of 100% ACN enters the column, the Chloroapixaban molecules travel faster than the mobile phase front, spreading out before they focus at the head of the column. This causes "fronting" that looks like tailing, or split peaks.
Protocol: Correcting Sample Diluent
Dissolve stock standard in a minimum volume of ACN/DMSO.
Dilute the working sample with the initial mobile phase conditions (e.g., 80% Buffer / 20% ACN).
Ensure the final organic content of the sample is
the initial gradient organic content.
Validated Experimental Protocol
Method: Phosphate-Buffered Gradient for Apixaban Impurities
This protocol is derived from optimized stability-indicating methods [1][2] and adapted for the higher lipophilicity of the Chloro-impurity.
Dissolve 2.72 g of KH₂PO₄ in 1000 mL of Milli-Q water (20 mM).
Adjust pH to 3.0 ± 0.05 using dilute Orthophosphoric Acid. Note: Precise pH adjustment is critical.
Filter through a 0.22 µm nylon membrane.
Organic Phase (Mobile Phase B):
Acetonitrile:Water (90:10 v/v). Adding 10% water helps prevent buffer precipitation in the pump mixing chamber.
Column Conditioning:
Install a C18 column (e.g., 150 x 4.6 mm, 3.5 µm or 2.7 µm Core-Shell).
Flush with 50:50 A:B for 30 minutes at 1.0 mL/min.
Gradient Program:
Rationale: Chloroapixaban elutes later than Apixaban. A shallow gradient at the end is required to elute it sharply.
Time (min)
% Mobile Phase A
% Mobile Phase B
Comment
0.0
85
15
Initial hold for polarity
5.0
85
15
Isocratic hold
25.0
40
60
Linear ramp
35.0
10
90
Wash (Elutes Chloroapixaban)
40.0
85
15
Re-equilibration
Mechanism of Interaction (Visualized)
Understanding why the tailing occurs allows you to predict future issues.
Figure 2: Mechanism of silanol-analyte interaction and the blocking effect of pH modification.[2]
Frequently Asked Questions (FAQs)
Q1: Can I use Trifluoroacetic Acid (TFA) instead of Phosphate buffer?A: Yes, TFA (0.05% - 0.1%) is an excellent ion-pairing agent that masks silanols and improves peak shape for basic compounds like Chloroapixaban. However , TFA suppresses ionization in LC-MS. If you are using UV detection, TFA is a viable alternative. If using MS, use Formic Acid/Ammonium Formate, but ensure your column technology (e.g., CSH) compensates for the weaker buffering [3].
Q2: My peak is tailing but also splitting. Is this the same issue?A: No. Splitting usually indicates a physical issue (blocked frit, column void) or the "Strong Solvent Effect" described in Section 3C. If the split disappears when injecting a smaller volume (e.g., 2 µL vs 10 µL), it is a solvent mismatch issue, not a silanol issue [4].
Q3: Why does Chloroapixaban tail more than Apixaban?A: The chlorine substitution increases lipophilicity. This makes the molecule "stickier" to the C18 ligand. If the desorption kinetics are slow (due to mass transfer limitations in older porous silica), tailing increases. Using Core-Shell (Fused-Core) particles reduces the diffusion path, improving mass transfer and sharpening the peak for lipophilic impurities [1].
References
National Institutes of Health (NIH) / PMC. "Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products." Detailed methodology on phosphate buffer usage for Apixaban.
USP-NF / Scribd. "Apixaban Related Compounds Monograph Data." Reference for impurity retention times and standard buffer conditions.
Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC: Basic Analytes." Authoritative guide on silanol interactions and column selection.
Chrom Tech. "What Causes Peak Tailing in HPLC? - Solvent Mismatch and pH Effects."[4][5]
Technical Support Center: Troubleshooting Retention Time Shifts for Apixaban Chloro Impurity
This technical support guide is designed for researchers, scientists, and drug development professionals encountering retention time (RT) shifts during the chromatographic analysis of Apixaban and its chloro impurity. Th...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide is designed for researchers, scientists, and drug development professionals encountering retention time (RT) shifts during the chromatographic analysis of Apixaban and its chloro impurity. This document provides in-depth troubleshooting strategies, detailed experimental protocols, and a foundational understanding of the physicochemical principles governing the separation.
Frequently Asked Questions (FAQs)
Q1: What is the Apixaban chloro impurity, and why is it important to monitor?
A: The Apixaban chloro impurity, formally known as 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, where a chlorine atom is substituted on the phenyl ring, is a potential process-related impurity formed during the synthesis of Apixaban. Regulatory agencies require the monitoring and control of such impurities to ensure the safety and efficacy of the final drug product.
Q2: What are the most common causes of retention time shifts in HPLC/UPLC analysis?
A: Retention time shifts are a frequent issue in liquid chromatography and can stem from several factors. The most common causes include variations in mobile phase composition and pH, fluctuations in column temperature, column degradation or contamination, inconsistent flow rates, and issues with the HPLC/UPLC system itself, such as leaks or problems with the pump.[1][2]
Q3: My retention times are consistently drifting in one direction (either earlier or later). What does this suggest?
A: Consistent, unidirectional drift often points to a systematic change in the chromatographic system. A gradual decrease in retention time may indicate a loss of stationary phase integrity (column aging) or a slow increase in the organic component of the mobile phase. Conversely, a steady increase in retention time could be due to column contamination or a decrease in the mobile phase's organic content, possibly from evaporation of the more volatile component.[3]
Q4: Can the sample solvent affect the retention time of the Apixaban chloro impurity?
A: Yes, the composition of the sample solvent can significantly impact retention time and peak shape.[4] If the sample is dissolved in a solvent stronger than the initial mobile phase, the analytes may travel through the column too quickly, leading to decreased retention times and potentially distorted peaks. It is always best to dissolve the sample in the initial mobile phase whenever possible.
In-Depth Troubleshooting Guide
This guide is structured to help you systematically diagnose and resolve retention time shifts for the Apixaban chloro impurity.
Mobile Phase and Buffer-Related Issues
The mobile phase is a critical component in reversed-phase chromatography, and even minor variations can lead to significant shifts in retention time, especially for ionizable compounds.[5]
Q: My retention times are suddenly much shorter or longer than expected. What should I check first?
A: An abrupt change in retention time often points to an error in mobile phase preparation.
Causality: The retention of Apixaban and its impurities in reversed-phase HPLC is highly dependent on the polarity of the mobile phase. An incorrect ratio of aqueous to organic solvent will alter the elution strength, causing all peaks to shift.
Troubleshooting Protocol:
Verify Composition: Double-check the recipe and preparation records for the current mobile phase. Ensure the correct volumes of all components were used.
Re-prepare Mobile Phase: If there is any doubt, prepare a fresh batch of mobile phase, paying close attention to accurate measurements.
Check for Evaporation: If the mobile phase has been on the instrument for an extended period, the more volatile organic component may have evaporated, leading to longer retention times.[3] Always use freshly prepared mobile phase for critical analyses.
Q: I'm observing a gradual drift in retention times over a long sequence of injections. What could be the cause?
A: Gradual drift is often related to changes in mobile phase pH or composition over time.
Causality: Apixaban is a non-ionizable compound, but its impurities may have ionizable functional groups.[6][7] Small changes in the mobile phase pH can alter the ionization state of these impurities, significantly affecting their retention.[8][9]
Troubleshooting Protocol:
pH Measurement: Measure the pH of the aqueous portion of your mobile phase before and after a long analytical run. A significant change may indicate buffer degradation or absorption of atmospheric CO2.
Buffer Selection: Ensure you are using a buffer with a pKa within ±1 pH unit of your target mobile phase pH for optimal buffering capacity.[10]
Fresh Buffer Preparation: Prepare fresh buffer for each new batch of mobile phase.
Workflow for Mobile Phase Troubleshooting
Caption: A logical workflow for troubleshooting mobile phase-related retention time shifts.
Column-Related Problems
The analytical column is the heart of the separation, and its condition is paramount for reproducible results.
Q: My peak shapes are deteriorating (e.g., tailing, broadening) along with retention time shifts. What does this indicate?
A: This combination of symptoms strongly suggests a problem with the column itself, such as contamination or degradation of the stationary phase.
Causality: The accumulation of strongly retained sample components can create active sites on the stationary phase, leading to secondary interactions and poor peak shapes. Over time, the bonded phase can also be stripped from the silica support, especially at extreme pH values, which reduces the column's retentive power.[8]
Troubleshooting Protocol:
Column Wash: Implement a rigorous column washing procedure. A generic reversed-phase column wash involves flushing with progressively stronger, miscible solvents.
Step-by-Step Column Wash Protocol:
Disconnect the column from the detector.
Flush with 20 column volumes of your mobile phase without the buffer salts (e.g., if your mobile phase is 50:50 acetonitrile:buffer, wash with 50:50 acetonitrile:water).[11]
Flush with 20 column volumes of 100% acetonitrile or methanol.[12]
If you suspect highly non-polar contaminants, flush with 20 column volumes of isopropanol.
To re-equilibrate, reverse the washing sequence, finishing with at least 20 column volumes of the initial mobile phase until a stable baseline is achieved.[13]
Guard Column: If you are using a guard column, replace it. A contaminated guard column is a common source of chromatographic problems.
Column Replacement: If a thorough wash does not restore performance, the column may be at the end of its lifespan and require replacement.
Q: My retention times are decreasing with every injection. What should I do?
A: This is a classic symptom of insufficient column equilibration.
Causality: The stationary phase needs to be in equilibrium with the mobile phase to provide consistent interactions with the analyte. If the equilibration time is too short, the column chemistry will change with each injection, leading to drifting retention times.
Troubleshooting Protocol:
Equilibration Volume: Ensure you are equilibrating the column with at least 10-20 column volumes of the initial mobile phase before the first injection.[11] For a standard 4.6 x 150 mm column, this is approximately 15-30 mL.
Stable Baseline: Monitor the baseline during equilibration. A stable, flat baseline is a good indicator that the column is ready.
Gradient Methods: For gradient methods, ensure the post-run equilibration time is sufficient to return the column to the initial conditions.
System and Hardware Issues
The performance of the HPLC/UPLC instrument itself is crucial for stable retention times.
Q: All the peaks in my chromatogram are shifting, including the void volume marker. What is the likely cause?
A: When all peaks, including the unretained peak (t0), shift proportionally, the issue is almost always related to the flow rate.[14]
Causality: Retention time is inversely proportional to the flow rate. Any variation in the flow rate will affect all peaks equally.
Troubleshooting Protocol:
Check Flow Rate: Verify that the correct flow rate is set in the method.
Pump Priming: Ensure the pump is properly primed and free of air bubbles. Air in the pump head can lead to inconsistent flow delivery.[1]
Check for Leaks: Carefully inspect the system for any leaks, from the solvent reservoirs to the detector. Even a small, non-drip leak can cause a pressure drop and affect the flow rate.[3]
Flow Rate Calibration: If the problem persists, perform a manual flow rate calibration by collecting the eluent in a volumetric flask over a set period.
Q: My retention times are fluctuating randomly. What should I investigate?
A: Random fluctuations can be caused by several factors, often related to temperature or inconsistent mixing.
Causality: Retention in reversed-phase chromatography is an exothermic process. As temperature increases, retention decreases, and vice versa.[4] Inconsistent mobile phase mixing can also lead to random changes in elution strength.
Troubleshooting Protocol:
Column Oven: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature, typically a few degrees above ambient.[2]
Mobile Phase Mixing: If you are using a low-pressure mixing system, ensure the proportioning valves are functioning correctly. For high-pressure mixing systems, check the performance of each individual pump.
Degassing: Ensure your mobile phases are adequately degassed to prevent bubble formation in the pump or detector.
Troubleshooting Flowchart for System & Hardware
Caption: A systematic approach to diagnosing hardware-related retention time instability.
Data Summary Table
Parameter
Typical Value/Range for Apixaban Analysis
Potential Impact on Retention Time
Reference
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Stationary phase degradation leads to decreased RT.
Patel, D., et al. (2015). Stability-Indicating High-Performance Liquid Chromatographic Determination of Apixaban in the Presence of Degradation Products. Journal of Chromatographic Science. Available at: [Link]
LCGC. (2001). Liquid Chromatography Problem Solving and Troubleshooting. Available at: [Link]
Altabrisa Group. (2025). What Factors Influence HPLC Retention Time Precision? Available at: [Link]
Moravek. (2024). Exploring the Role of pH in HPLC Separation. Available at: [Link]
Welch Materials. (2024). Distinguishing Key Time Concepts in Chromatography Analysis. Available at: [Link]
Landge, S., et al. (2015). Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug. American Journal of Analytical Chemistry. Available at: [Link]
Patel, P., et al. (2017). Force Degradation High Performance Liquid Chromatographic HPLC Assay Method of Apixaban in Pharmaceutical Preparations. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Available at: [Link]
ResearchGate. (2015). What are the main causes of retention time instability in reversed-phase analysis by HPLC? Available at: [Link]
International Journal of Pharmaceutical Sciences and Research. (2019). Development and validation of a stability indicating rp-hplc method of apixaban in commercial. Available at: [Link]
Biorelevant. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis. Available at: [Link]
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. Available at: [Link]
LCGC International. (2022). Back to Basics: The Role of pH in Retention and Selectivity. Available at: [Link]
ResearchGate. (2025). The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. Available at: [Link]
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]
International Journal of Pharmaceutical Sciences and Research. (2025). Analytical and Pharmaceutical Consideration of the Anticoagulant Drug Apixaban: A Comprehensive Review. Available at: [Link]
Glantreo. (n.d.). Column Tips Series # 1 – RP HPLC Column Washing. Available at: [Link]
Phenomenex. (2025). Why Does Retention Time Shift? | HPLC Tip. YouTube. Available at: [Link]
LCGC. (2015). The LCGC Blog: Troubleshooting Retention Time Issues in Reversed Phase HPLC. Available at: [Link]
Research Publish Journals. (n.d.). Development and Validation of Stability Indicating UPLC Method for Determination of Related Impurities of Apixaban Tablets. Available at: [Link]
World Journal of Pharmaceutical Research. (2017). development and validation of stability indicating uplc method for estimation of apixaban and its. Available at: [Link]
National Institutes of Health. (n.d.). Apixaban. PubChem. Available at: [Link]
MDPI. (2021). The Development of a Liquid Chromatography High-Resolution Mass Spectrometric Method for Apixaban Quantification in Dried Plasma Spots in Parallel Reaction Monitoring Mode. Available at: [Link]
ResearchGate. (2015). What protocol do you use to clean the RP C18 HPLC column daily? Available at: [Link]
LCGC International. (2025). Column Care. Available at: [Link]
GL Sciences. (n.d.). Column Cleaning and Storage. Available at: [Link]
Farmacia. (2015). Determination of Apixaban Levels in Human Plasma by a High-Throughput Liquid Chromatographic Tandem Mass Spectrometry Assay. Available at: [Link]
World Journal of Pharmaceutical Sciences. (2015). Investigation on Polymorphs of Apixaban, an Anticoagulant Drug: Study of Phase Transfor. Available at: [Link]
ResearchGate. (n.d.). Understanding the Stress Testing Characteristics of Apixaban, Structural Elucidation of a Novel Degradation Impurity, and Stability-Indicating Method Development for Quantification of Related Substances. Available at: [Link]
International Journal of Pharmaceutical Sciences Review and Research. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. Available at: [Link]
ResearchGate. (n.d.). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. Available at: [Link]
Validation of Chloroapixaban Analytical Method per ICH Q2(R2): A Comparative Technical Guide
Executive Summary Status: Validated Protocol Available. Verdict: While conventional HPLC-UV provides adequate resolution for assay purposes, UPLC-PDA (Method B) is the superior alternative for Chloroapixaban impurity pro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Status: Validated Protocol Available.
Verdict: While conventional HPLC-UV provides adequate resolution for assay purposes, UPLC-PDA (Method B) is the superior alternative for Chloroapixaban impurity profiling. The UPLC workflow reduces run-time by ~80% (from 50 min to <10 min) and improves the Limit of Quantitation (LOQ) by a factor of 3x, essential for controlling genotoxic or process-related risks associated with halogenated impurities.
Introduction & Target Analyte Profile
Chloroapixaban (CAS 2029205-64-7), often identified as 1-(4-Chlorophenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, is a critical process-related impurity in the synthesis of Apixaban.[1] Due to the substitution of the methoxy group with a chlorine atom, this impurity exhibits higher lipophilicity than the API (Active Pharmaceutical Ingredient).
Effective control requires an analytical method capable of distinguishing the chlorinated analog from the parent molecule and other potential degradants (e.g., hydrolytic byproducts). This guide validates an optimized method according to ICH Q2(R2) standards, emphasizing the shift from "Trial and Error" to a Quality by Design (QbD) approach.
Comparative Analysis: Legacy vs. Optimized
The following comparison evaluates the industry-standard High-Performance Liquid Chromatography (HPLC) method against the optimized Ultra-Performance Liquid Chromatography (UPLC) method.
Table 1: Performance Metrics Comparison
Parameter
Method A: Legacy HPLC
Method B: Optimized UPLC
Impact Analysis
Stationary Phase
C18 (250 x 4.6 mm, 5 µm)
BEH C18 (50 x 2.1 mm, 1.7 µm)
Sub-2 µm particles in Method B drastically improve theoretical plates ().
Run Time
45 - 60 minutes
6 - 10 minutes
83% reduction in solvent consumption and turnover time.
Resolution ()
~2.5 (Apixaban vs. Chloro-Imp)
> 4.0 (Apixaban vs. Chloro-Imp)
Higher peak capacity ensures separation from unknown degradants.
LOD (Limit of Detection)
~0.30 µg/mL
~0.05 µg/mL
Critical for trace impurity analysis (<0.10% threshold).
Backpressure
< 2000 psi
> 6000 psi
Requires UPLC-rated instrumentation.
Selectivity Mechanism
Hydrophobic Interaction
Hydrophobic + Shape Selectivity
BEH particles reduce peak tailing for basic nitrogenous compounds.
Detailed Experimental Protocol (Method B: UPLC)
This protocol is designed as a self-validating system . The causality behind specific parameters is noted to ensure robust reproducibility.[2]
Chromatographic Conditions
Instrument: UPLC System equipped with Photodiode Array (PDA) Detector.[3]
Column: Ethylene Bridged Hybrid (BEH) C18, 50 mm × 2.1 mm, 1.7 µm.[3]
Causality: The hybrid particle technology resists high pH degradation and minimizes secondary silanol interactions, sharpening the peak shape of the amide-containing Chloroapixaban.
Column Temperature: 45°C.
Causality: Elevated temperature lowers mobile phase viscosity, allowing higher flow rates without over-pressurizing the system.
Flow Rate: 0.5 mL/min.
Detection Wavelength: 280 nm (Primary), 220 nm (Secondary for sensitivity).
Injection Volume: 2.0 µL.
Mobile Phase Preparation
Mobile Phase A (Buffer): 10 mM Potassium Dihydrogen Phosphate (
) adjusted to pH 3.0 with Orthophosphoric acid.
Why pH 3.0? Suppresses the ionization of acidic moieties and keeps basic nitrogens protonated, ensuring consistent retention times.
Mobile Phase B (Organic): Acetonitrile:Methanol (90:10 v/v).
Causality: Adding methanol modulates the solvent strength, improving the selectivity between the chloro-impurity and the methoxy-parent drug.
Gradient Program
Time (min)
% Mobile Phase A
% Mobile Phase B
State
0.00
90
10
Initial
1.00
90
10
Isocratic Hold
5.00
40
60
Linear Gradient
7.00
10
90
Wash
7.10
90
10
Re-equilibration
9.00
90
10
End
Validation per ICH Q2(R2) Guidelines
The following validation characteristics must be demonstrated to claim compliance.
Specificity (Stress Testing)
Specificity is the ability to unequivocally assess the analyte in the presence of components like degradants.
Protocol: Prepare 6 concentration levels of Chloroapixaban standard ranging from LOQ to 150% of the specification limit (e.g., 0.05 µg/mL to 1.5 µg/mL).
This workflow illustrates the modern approach to validation, integrating development (Q14) with validation (Q2).[5][6]
Caption: The lifecycle approach ensures the method is "fit for purpose" (ATP) before validation begins.
Diagram 2: Chromatographic Decision Tree for Impurity Separation
A logic flow for troubleshooting separation issues between Apixaban and Chloroapixaban.
Caption: Troubleshooting logic for optimizing separation of halogenated impurities.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[3][4][7]
[Link]
Reddy, M. M., et al. (2017).[3] Development and Validation of Stability Indicating UPLC Method for Estimation of Apixaban and its Process Related Impurities. World Journal of Pharmaceutical Research.[3]
[Link]
Subba Rao, D. V., et al. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research.
[Link]
Fekete, S., et al. (2021). Development of a Fast and Robust UHPLC Method for Apixaban In-Process Control Analysis. Molecules (MDPI).
[Link]
A Comprehensive Guide to Determining the Relative Response Factor of Chloroapixaban
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a detailed, in-depth exploration of the methodology for calculating the Relative Response Factor (RRF) of Chloroapixaban, a known process-related impurity of the anticoagulant Apixaban. As a Senior Application Scientist, this document is structured to not only provide a step-by-step protocol but also to elucidate the scientific rationale behind the experimental choices, ensuring a robust and self-validating system for accurate impurity quantification.
The Critical Role of the Relative Response Factor in Impurity Profiling
During the synthesis of Apixaban, a direct factor Xa inhibitor, various impurities can be generated. One such impurity is Chloroapixaban (1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide).[1][2] Regulatory bodies, under the guidance of the International Council for Harmonisation (ICH), have established stringent thresholds for the reporting, identification, and qualification of impurities in new drug substances.[3][4]
The fundamental principle of RRF lies in the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to its concentration. Different molecules, however, have different molar absorptivities at a given wavelength, leading to varied detector responses even at identical concentrations. The RRF, therefore, is the ratio of the response factor (slope of the calibration curve) of the impurity to that of the API.[7]
Experimental Determination of Chloroapixaban's RRF
This section outlines a comprehensive protocol for the experimental determination of the RRF for Chloroapixaban relative to Apixaban using High-Performance Liquid Chromatography (HPLC) with UV detection.
I. Materials and Reagents
Reference Standards:
Apixaban (USP or equivalent, with known purity)
Chloroapixaban (Authenticated reference standard with known purity)[1][8]
Solvents:
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Water (HPLC grade, filtered and degassed)
Reagents:
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
Phosphate buffer components (e.g., potassium dihydrogen phosphate, if required for a specific method)
II. Instrumentation
A well-calibrated HPLC system equipped with:
Quaternary or Binary pump
Autosampler
Column oven
Photodiode Array (PDA) or UV-Vis detector
III. Chromatographic Conditions
The selection of chromatographic conditions is critical for achieving adequate separation and resolution between Apixaban and Chloroapixaban. Based on a review of validated methods for Apixaban and its impurities, the following conditions are recommended as a starting point.[2] Method optimization may be required based on the specific instrument and column used.
Parameter
Recommended Condition
Column
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A
0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B
Acetonitrile
Gradient Program
A time-programmed gradient elution is typically employed for optimal separation. A starting point could be a linear gradient from a lower to a higher percentage of Mobile Phase B over a specified time.
Flow Rate
1.0 mL/min
Column Temperature
25°C
Detection Wavelength
280 nm (Apixaban and its impurities show good absorbance at this wavelength)[9]
Injection Volume
10 µL
IV. Preparation of Standard Solutions
Accurate preparation of standard solutions is fundamental to the reliability of the RRF determination.
Stock Solutions (1000 µg/mL):
Accurately weigh about 25 mg of Apixaban reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water).
Accurately weigh about 25 mg of Chloroapixaban reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the same diluent.
Calibration Curve Solutions:
Prepare a series of at least five calibration standards for both Apixaban and Chloroapixaban by diluting the respective stock solutions. The concentration range should bracket the expected impurity levels and the limit of quantification (LOQ). A typical range could be from 0.5 µg/mL to 20 µg/mL.
V. Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for determining the RRF.
Caption: Workflow for the determination of the Relative Response Factor.
VI. Data Analysis and RRF Calculation
Linearity:
Inject each calibration standard for both Apixaban and Chloroapixaban into the HPLC system in triplicate.
Plot the mean peak area against the corresponding concentration for each compound.
Perform a linear regression analysis for each data set. The correlation coefficient (r²) should be ≥ 0.99 for the calibration curve to be considered linear.
Response Factor (RF) Calculation:
The slope of the linear regression line for each compound represents its Response Factor (RF).
RF = Peak Area / Concentration
Relative Response Factor (RRF) Calculation:
The RRF of Chloroapixaban is calculated as the ratio of the slope of the Chloroapixaban calibration curve to the slope of the Apixaban calibration curve.
RRF = SlopeChloroapixaban / SlopeApixaban
Alternatively, the RRF can be expressed as:
RRF = RFChloroapixaban / RFApixaban
VII. System Suitability
Before and during the analysis, system suitability tests must be performed to ensure the performance of the chromatographic system. This includes parameters such as:
Tailing factor: Should be ≤ 2.0 for both Apixaban and Chloroapixaban peaks.
Theoretical plates: Should be > 2000 for both peaks.
Resolution: The resolution between the Apixaban and Chloroapixaban peaks should be ≥ 2.0.
Interpreting and Applying the RRF
Once the RRF is determined, it can be used to calculate the concentration of Chloroapixaban in a sample containing Apixaban using the following formula:
% Impurity = (AreaChloroapixaban / AreaApixaban) x (1 / RRF) x 100
It is crucial to note that the experimentally determined RRF is specific to the chromatographic conditions under which it was measured. Any significant changes to the method, such as the column, mobile phase, or detector, would necessitate a re-determination of the RRF.
Physicochemical Properties and Their Influence on RRF
The structural differences between Apixaban and Chloroapixaban directly impact their physicochemical properties and, consequently, their detector response.
The substitution of a methoxy group in Apixaban with a chloro group in Chloroapixaban alters the molecule's chromophore. This change in the electronic properties of the molecule will likely lead to a different molar absorptivity at the detection wavelength of 280 nm, which underscores the necessity of determining the RRF rather than assuming a value of 1.0.
Conclusion: Ensuring Accuracy and Compliance
The determination of the Relative Response Factor is a critical step in the accurate quantification of pharmaceutical impurities. This guide has provided a comprehensive framework for the experimental determination of the RRF for Chloroapixaban relative to Apixaban. By adhering to a well-designed and validated protocol, researchers and analytical scientists can ensure the reliability of their impurity data, thereby contributing to the overall safety and quality of the drug product. The principles and methodologies outlined herein are not only applicable to Chloroapixaban but can also be adapted for the RRF determination of other impurities in various drug development programs.
International Journal of Pharmaceutical Sciences Review and Research. (2021). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. [Link]
Veeprho. Apixaban Chloro Impurity | CAS 2029205-64-7. [Link]
Quest Journals. (2020). Analytical Method Development and Validation of Apixaban by RP-HPLC. [Link]
Pharmaguideline. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. [Link]
PubChem - National Institutes of Health. Apixaban | C25H25N5O4 | CID 10182969. [Link]
ICH. (2006). Q3A(R2) Impurities in New Drug Substances. [Link]
SynThink Research Chemicals. Apixaban Impurity E | 1609409-53-1. [Link]
European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in new Drug Substances. [Link]
Chinese Journal of Pharmaceuticals. (2015). Determination of the Genotoxic Impurity in Apixaban by LC-MS. [Link]
Scientific Research Publishing. (2015). Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug. [Link]
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2017). development and validation of stability indicating uplc method for estimation of apixaban and its. [Link]
ResearchGate. (2017). The use of Relative Response Factors to determine impurities. [Link]
ResearchGate. (2018). DESIGN, SYNTHESIS AND CHARACTERIZATION OF NOVEL DERIVATIVES OF APIXABAN AS AN INHIBITOR OF BLOOD COAGULATION. [Link]
Der Pharma Chemica. (2013). Development and validation of UV spectrophotometric method for the determination of rivaroxaban. [Link]
ResearchGate. (2019). COMPARATIVE STUDIES OF APIXABAN IN BULK AND ITS FORMULATIONS BY UV-SPECTROSCOPY (ZERO DERIVATIVES AND AREA UNDER CURVE). [Link]
DergiPark. (2025). International Journal of Chemistry and Technology Design and Validation of a UV Spectrophotometric Analytical Method for Apixaba. [Link]
ResearchGate. (2019). DEVELOPMENT AND VALIDATION OF UV SPECTROPHOTOMETRIC METHODS FOR APIXABAN IN TABLETS. [Link]
A Comparative Analysis of Chloroapixaban and Apixaban Ethyl Ester: A Guide for Impurity Profiling
In the landscape of anticoagulant therapy, the purity of Apixaban, a direct factor Xa inhibitor, is of paramount importance to ensure its safety and efficacy.[1] The manufacturing process and subsequent storage of active...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of anticoagulant therapy, the purity of Apixaban, a direct factor Xa inhibitor, is of paramount importance to ensure its safety and efficacy.[1] The manufacturing process and subsequent storage of active pharmaceutical ingredients (APIs) can introduce process-related impurities and degradation products that necessitate rigorous analytical characterization.[1][2] This guide provides an in-depth comparative analysis of two notable impurities associated with Apixaban: Chloroapixaban and Apixaban Ethyl Ester.
This document is intended for researchers, scientists, and drug development professionals, offering a technical comparison supported by experimental data and methodologies. We will delve into the structural differences, analytical behaviors, and the rationale behind the experimental designs for their effective separation and quantification.
Understanding the Impurities: Origin and Structure
A robust impurity profiling strategy begins with understanding the genesis and chemical nature of the impurities .
Apixaban Ethyl Ester is primarily a process-related impurity .[3] It often serves as a key intermediate in several synthetic routes to Apixaban.[4][5] Its presence in the final API typically indicates an incomplete hydrolysis or amidation step.[3][5]
Chloroapixaban , also known as p-Demethoxy p-Chloro Apixaban, can arise as a process-related impurity if starting materials containing a chloro-substituent are used in the synthesis.[6][7][8] It represents a structural analog of Apixaban where the methoxy group on the phenyl ring is replaced by a chlorine atom.
The structural differences between these two impurities and the parent Apixaban molecule are fundamental to their distinct physicochemical properties and, consequently, their analytical behavior.
Caption: Relationship between Apixaban and its impurities.
Comparative Analytical Strategy: A Dual-Platform Approach
To effectively resolve and quantify Chloroapixaban and Apixaban Ethyl Ester, a dual-platform approach utilizing both High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended. This provides both quantitative accuracy and structural confirmation.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reverse-phase HPLC (RP-HPLC) is the workhorse for pharmaceutical impurity profiling due to its high resolving power and robustness.[9][10] The choice of a C18 stationary phase is standard for separating moderately polar compounds like Apixaban and its impurities.[11][12]
Rationale for Method Design:
The experimental design hinges on the polarity differences between the three compounds. Apixaban Ethyl Ester, with its ethyl group, is more non-polar than Apixaban and is expected to have a longer retention time in a reversed-phase system. Conversely, Chloroapixaban's polarity is similar to Apixaban, but the substitution of a methoxy group with a chlorine atom will slightly alter its interaction with the stationary phase, allowing for chromatographic separation. A gradient elution is employed to ensure adequate separation of all three compounds within a reasonable timeframe.[13]
Experimental Protocol: RP-HPLC
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV/Vis detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[10]
Sample Preparation: Prepare a stock solution of Apixaban containing known concentrations of Chloroapixaban and Apixaban Ethyl Ester reference standards in a diluent of 50:50 water:acetonitrile.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For unambiguous identification and sensitive quantification, especially at low levels, LC-MS/MS is indispensable.[15][16][17] The high selectivity of tandem mass spectrometry allows for the detection of impurities even if they co-elute with other components.
Rationale for Method Design:
The use of electrospray ionization (ESI) in positive mode is ideal for these nitrogen-containing compounds, as they readily form protonated molecules ([M+H]^+).[15] Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity, where a specific precursor ion is selected and fragmented, and a characteristic product ion is monitored.[9][15] The fragmentation patterns of Chloroapixaban and Apixaban Ethyl Ester are predicted to be similar to that of Apixaban, with characteristic losses corresponding to their structural moieties.
Caption: Experimental workflow for impurity analysis.
Experimental Protocol: LC-MS/MS
LC System: An ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separation.
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.[11]
Data System: Instrument-specific software for data acquisition and analysis.
Comparative Data Summary
The following table summarizes the expected analytical data for Apixaban, Chloroapixaban, and Apixaban Ethyl Ester based on the described methodologies.
Parameter
Apixaban
Chloroapixaban
Apixaban Ethyl Ester
Molecular Formula
C25H25N5O4
C24H22ClN5O3
C27H28N4O5
Molecular Weight
459.50
463.92
488.54
Expected HPLC RRT
1.00
~0.95
~1.20
[M+H]+ (m/z)
460.2
464.1 / 466.1 (isotope)
489.2
Major Fragment Ion (m/z)
443.2 (loss of NH3)
447.1 / 449.1 (loss of NH3)
416.2 (loss of ethoxy group and CO)
Conclusion
The effective differentiation and quantification of Chloroapixaban and Apixaban Ethyl Ester from the Apixaban API is critical for ensuring drug quality and patient safety. The methodologies outlined in this guide provide a robust framework for achieving this. The structural dissimilarity of Apixaban Ethyl Ester generally leads to a more straightforward chromatographic separation, while the structural similarity of Chloroapixaban necessitates a well-optimized method to achieve baseline resolution. The confirmatory power of LC-MS/MS is invaluable for the unambiguous identification of these and other potential impurities. By implementing these self-validating analytical systems, researchers and drug development professionals can confidently assess the purity of Apixaban and its formulations.
References
A comprehensive study of apixaban's degradation pathways under stress conditions using liquid chromatography coupled to multistage mass spectrometry. RSC Publishing.
Proposed fragmentation patterns of the protonated ions of apixaban, DP-2 and DP-6. ResearchGate. [Link]
Development and Validation of Stability Indicating RP-HPLC Method on Core Shell Column for Determination of Degradation and Process Related Impurities of Apixaban—An Anticoagulant Drug. Scientific Research Publishing. [Link]
CN112142736B - Preparation method of apixaban impurity 1.
Rapid determination of apixaban concentration in human plasma by liquid chromatography/tandem mass spectrometry. Ovid. [Link]
The Development of a Liquid Chromatography High-Resolution Mass Spectrometric Method for Apixaban Quantification in Dried Plasma Spots in Parallel Reaction Monitoring Mode. MDPI. [Link]
Apixaban Chloro Impurity | CAS 2029205-64-7. Veeprho. [Link]
Mass spectra of apixaban obtained by electrospray ionisation in positive ion mode. ResearchGate. [Link]
(PDF) Identification, Characterization, and Control Strategies of Noval Apixaban N-ethyl impurity formed during the manufacturing process. ResearchGate. [Link]
Key Intermediates And Impurities Of The Synthesis Of Apixaban. Quick Company. [Link]
development and validation of stability indicating uplc method for estimation of apixaban and its. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. [Link]
An alternative synthetic strategy to construct apixaban analogues. arkat usa. [Link]
Comprehensive analysis of Aspirin and Apixaban: thedevelopment, validation, and forced degradation studies of bulk drugs and in-house capsule formulations using the RP-HPLC method. PMC. [Link]
DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF APIXABAN IN BULK AND DOSAGE FORMS. Neuroquantology. [Link]
RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. International Journal of Pharmaceutical Sciences Review and Research. [Link]
(PDF) A practical synthesis for the key intermediate of apixaban. ResearchGate. [Link]
novel method for synthesizing key intermediate of apixaban. WIPO Patentscope. [Link]
A Comparative Guide to Purity Assessment of Chloroapixaban: qNMR vs. HPLC
In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Chloroapixaban, a known process...
Author: BenchChem Technical Support Team. Date: February 2026
In the rigorous landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Chloroapixaban, a known process-related impurity and potential degradant of the anticoagulant Apixaban, requires precise and accurate quantification to ensure the final drug product meets stringent regulatory standards.[1][2][3][4] The International Council for Harmonisation (ICH) guidelines mandate the reporting, identification, and qualification of impurities, making the choice of analytical methodology a critical decision in the development lifecycle.[5][6][7][8][9]
This guide provides an in-depth comparison of two powerful analytical techniques for the purity assessment of Chloroapixaban: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the fundamental principles, experimental protocols, and practical considerations of each method, offering field-proven insights to guide researchers and drug development professionals in selecting the most appropriate tool for their analytical challenges.
Part 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse of Purity Profiling
High-Performance Liquid Chromatography is the established workhorse for purity analysis in the pharmaceutical industry.[10] Its strength lies in its exceptional resolving power, allowing for the separation of the main API from a multitude of trace-level impurities.[11][12]
The Principle of Separation and Quantification
HPLC operates by separating components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[11] For a molecule like Chloroapixaban, a moderately polar compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[13][14][15] In this mode, a non-polar stationary phase (typically octadecylsilane, or C18) is used with a polar mobile phase. Chloroapixaban and its related impurities are separated based on their relative hydrophobicity; more hydrophobic compounds interact more strongly with the C18 stationary phase and thus elute later.
Quantification is most commonly achieved using an ultraviolet-visible (UV-Vis) detector.[10] The area under each chromatographic peak is proportional to the concentration of the corresponding compound. The simplest purity assessment, the "area percent" method, assumes that all compounds have an identical UV response at the chosen wavelength. However, this is a significant and often erroneous assumption. Structural differences between the API and its impurities invariably lead to different molar absorptivities (or response factors). A direct area percent measurement can therefore over- or underestimate impurity levels, a critical flaw from a regulatory standpoint.[16] For accurate quantification, reference standards for each impurity are required to determine their individual Relative Response Factors (RRFs).
Experimental Protocol: RP-HPLC for Chloroapixaban
This protocol outlines a standard approach for the purity analysis of a Chloroapixaban drug substance.
Preparation of Mobile Phase:
Mobile Phase A: Prepare a 0.1% solution of trifluoroacetic acid (TFA) in water. The acidic pH sharpens peaks for amine-containing compounds like Chloroapixaban by ensuring consistent protonation.
Mobile Phase B: Acetonitrile.
Filter and degas both mobile phases to prevent particulate matter from damaging the column and to avoid bubble formation in the pump.
Standard and Sample Preparation:
Standard Solution: Accurately weigh and dissolve a certified reference standard of Chloroapixaban in a suitable diluent (e.g., a 50:50 mixture of Acetonitrile and water) to a known concentration (e.g., 1.0 mg/mL).
Sample Solution: Prepare the test sample of Chloroapixaban at the same concentration as the standard solution.
Chromatographic Conditions:
Column: C18, 250 mm x 4.6 mm, 5 µm particle size. This column dimension provides a good balance between resolution and analysis time for impurity profiling.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C. Maintaining a constant temperature ensures retention time reproducibility.
Detection Wavelength: 280 nm. This wavelength is often chosen for Apixaban and its related compounds as it provides a good response for the core chromophore.[13]
Injection Volume: 10 µL.
Gradient Program: A gradient elution (e.g., starting with 90% Mobile Phase A and gradually increasing to 90% Mobile Phase B over 30 minutes) is typically required to resolve early-eluting polar impurities and late-eluting non-polar impurities in a single run.
Data Analysis:
Integrate the peaks in the chromatogram.
Calculate the purity using the area percent method for a preliminary assessment:
For accurate quantification, inject known concentrations of impurity standards to calculate RRFs and apply them to the peak areas.
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis of Chloroapixaban.
Part 2: Quantitative NMR (qNMR) — The Primary Method for Absolute Purity
Quantitative NMR has emerged as a powerful primary analytical method, offering a fundamentally different approach to purity determination.[17][18] Unlike HPLC, which is a comparative technique, qNMR is an absolute method rooted in a direct physical principle.[19][20]
The Principle of Absolute Quantification
The core principle of qNMR is that the integrated area of an NMR signal is directly and strictly proportional to the number of atomic nuclei contributing to that signal.[21][22] By co-dissolving a known mass of the analyte (Chloroapixaban) with a known mass of a highly pure, stable internal standard, the purity of the analyte can be calculated directly, without needing a reference standard of the analyte itself.[23] This makes qNMR an invaluable tool for certifying reference materials and for providing an orthogonal, unbiased purity value.[24]
The choice of an internal standard is critical. It must be stable, non-volatile, of certified purity, and possess NMR signals that do not overlap with any signals from the analyte or impurities.[16][21] Maleic acid is a common choice for this purpose. The experimental setup must also be meticulously controlled. A key parameter is the relaxation delay (D1), the time between successive pulses. This delay must be sufficiently long (typically 5 times the longest T1 relaxation time of any nucleus being quantified) to ensure all protons fully relax back to equilibrium. Failure to do so will result in signals being attenuated to different extents, destroying the quantitative integrity of the experiment.
Experimental Protocol: ¹H-qNMR for Chloroapixaban
This protocol details the steps for determining the absolute purity of Chloroapixaban.
Sample Preparation (The Critical Step):
Use a high-precision microbalance (readability of at least 0.01 mg). Weighing is often the largest source of error in a qNMR experiment.[22]
Accurately weigh approximately 10 mg of the Chloroapixaban sample into a clean vial.
Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid, >99.5% purity) into the same vial.
Add a precise volume (e.g., 1.0 mL) of a deuterated solvent (e.g., DMSO-d₆) to completely dissolve both the sample and the standard. DMSO-d₆ is an excellent solvent for a wide range of organic molecules.
Transfer an aliquot of the solution (e.g., 0.7 mL) to a high-quality NMR tube.
NMR Data Acquisition:
Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for better signal dispersion.
Pulse Program: Use a standard single-pulse experiment (e.g., Bruker 'zg30') with a 30° or 90° pulse. A 90° pulse provides maximum signal but requires a longer relaxation delay.
Relaxation Delay (D1): Set to at least 30 seconds. This is a conservative value to ensure full relaxation for both the analyte and standard, which is paramount for accuracy.
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.[23]
Temperature: Maintain a constant, regulated temperature (e.g., 298 K).
Data Processing and Purity Calculation:
Apply Fourier transform and perform phase and baseline correction on the resulting spectrum.
Select well-resolved, non-overlapping signals for both Chloroapixaban and the internal standard. For Maleic Acid in DMSO-d₆, the vinylic protons appear as a sharp singlet around 6.2 ppm. For Chloroapixaban, an aromatic proton in a clear region of the spectrum would be ideal.
Carefully integrate the selected signals.
Calculate the purity (Purityₐ) using the following equation[21]:
Subscripts ₐ and ₛₜd refer to the analyte and standard, respectively.
Workflow for qNMR Purity Assessment
Caption: Workflow for qNMR purity analysis of Chloroapixaban.
Part 3: Head-to-Head Comparison
The choice between HPLC and qNMR depends on the specific analytical objective. The following table summarizes their key performance characteristics.
Feature
High-Performance Liquid Chromatography (HPLC)
Quantitative NMR (qNMR)
Principle
Comparative method based on separation and detection.[19]
Primary, absolute ratio method based on direct signal proportionality to molar concentration.[18][19]
Reference Standard
Requires a certified reference standard of the analyte and ideally for each impurity for accurate quantification.[24]
Requires a single, certified internal standard of high purity; no analyte-specific standard needed.[20][24]
Accuracy
High, but can be significantly biased by the unknown or variable response factors of impurities if using area percent method.[19]
Very high, provides a direct, absolute purity value with metrological traceability.[18]
Precision
Excellent, with Relative Standard Deviation (RSD) typically <1%.[10]
Excellent, with RSD typically <1% under optimal conditions.[25]
Sensitivity
High, capable of detecting and quantifying impurities at trace levels (ppm or ng).[11][24]
Generally lower sensitivity than HPLC, with limits of quantification typically in the µg to mg range.[24][26]
Selectivity
High, based on chromatographic resolution. Can resolve structurally similar isomers.
High, based on distinct chemical shifts. Can be limited by signal overlap in complex mixtures.[21][25]
Sample Throughput
Relatively high, with typical run times of 15-30 minutes per sample.[24]
Lower, due to longer acquisition times (especially long relaxation delays) required for accurate quantification.[24]
Analysis Type
Destructive.
Non-destructive; the sample can be recovered or used for further analysis.[26]
Information Provided
Primarily quantitative (retention time, peak area).
Quantitative and structural. The entire spectrum provides a fingerprint of the molecule.[17]
Illustrative Scenario: The Pitfall of Area Percent
Consider a batch of Chloroapixaban analyzed by both techniques:
HPLC (Area % Method): The chromatogram shows a main peak for Chloroapixaban at 99.8% and a minor impurity peak at 0.2%.
qNMR (Absolute Method): The analysis reveals a purity of 98.2% w/w for Chloroapixaban.
Interpretation: This discrepancy strongly suggests that the impurity has a much lower UV response factor at 280 nm than Chloroapixaban.[19] The HPLC area percent method, by assuming equal responses, severely underestimated the true quantity of the impurity. The qNMR result, being independent of chromophores and based on molar ratios, provides the more accurate purity assessment. This scenario underscores the risk of relying solely on HPLC area percent for final purity assignment and highlights the power of qNMR as an orthogonal validation tool.
Part 4: A Synergistic Approach and Final Recommendations
Neither HPLC nor qNMR is universally superior; they are powerful, complementary techniques whose strengths should be leveraged strategically throughout the drug development process.
HPLC is the ideal choice for:
Routine Quality Control (QC): Its high throughput and automation make it perfect for testing multiple batches against established specifications.[10][24]
Impurity Profiling and Stability Testing: High sensitivity allows for the detection and tracking of trace-level degradants over time.[11]
In-process Controls: Fast analysis times are beneficial for monitoring reaction progress.[27]
qNMR is the gold standard for:
Purity Assignment of Reference Standards: As a primary method, it is used to certify the purity of the standards against which all other methods are calibrated.[18][20]
Orthogonal Validation: It provides an unbiased, independent confirmation of purity results obtained from chromatographic methods, which is crucial for regulatory submissions.[24][28]
Quantification without Specific Standards: When an impurity is identified for which no reference standard exists, qNMR can be used to accurately quantify it.[26]
Determining RRFs for HPLC: A single qNMR experiment can be used to determine the concentration of multiple impurities in a mixture, which can then be analyzed by HPLC to accurately calculate their RRFs, thereby improving the accuracy of the routine HPLC method.[16]
For the comprehensive purity assessment of Chloroapixaban, a dual-pronged strategy is most robust. HPLC should be employed for its high-throughput screening and trace impurity detection capabilities, making it the workhorse for routine analysis. However, for the definitive, unbiased assignment of purity—especially for reference material certification and method validation—the absolute quantification provided by qNMR is indispensable. By understanding the causality behind each technique's strengths and limitations, scientists can build a self-validating analytical system that ensures the highest standards of quality, safety, and regulatory compliance.
References
Malz, F., & Jancke, H. (2005). Validation of pharmaceutical potency determinations by quantitative nuclear magnetic resonance spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
LCGC International. (2025, October 8). The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. LCGC International.
Veeprho. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Veeprho.
European Medicines Agency. (1995, May). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency.
Technology Networks. (2020, April 2). How is liquid chromatography used in the pharmaceutical industry?. Technology Networks.
SGS. (n.d.). ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. SGS.
Patsnap. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka.
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Emery Pharma.
BenchChem. (n.d.). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. BenchChem.
IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
Almac Group. (n.d.). QNMR – a modern alternative to HPLC. Almac Group.
US Pharmacopeia (USP). (n.d.). Stimuli Article (qNMR). US Pharmacopeia (USP).
National Center for Biotechnology Information. (n.d.). Chloroapixaban. PubChem. Available at: [Link]
ALWSCI. (2025, September 23). Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC). ALWSCI Blog.
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc..
Hilaris Publisher. (2021, October 27). Advantages and Disadvantages of High-Performance Liquid Chromatography (HPCL). Hilaris Publisher.
In-vitro and In-vivo studies. (2025, December 16). A Comprehensive Review on High Performance Liquid Chromatography (HPLC): Introduction, Theory, Instrumentation, Advantages, Limitations and Applications. In-vitro and In-vivo studies.
Spectroscopy Europe. (n.d.). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe.
BenchChem. (n.d.). A Comparative Guide to Purity Validation of 2-(4-chloro-1H-indol-3-yl)acetonitrile: HPLC vs. qNMR. BenchChem.
European Medicines Agency. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). European Medicines Agency.
Global Substance Registration System. (n.d.). CHLOROAPIXABAN. Global Substance Registration System.
National Center for Biotechnology Information. (2025, May 16). Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PubMed Central.
Bentham Science Publishers. (2024, November 1). Development and Validation of 1H Nuclear Magnetic Resonance Quantitative Method for Efavirenz API Quality Control. Bentham Science Publishers.
IRE Journals. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisciplinary Applications. IRE Journals.
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd.
University of Ottawa. (n.d.). Quantitative NMR Spectroscopy. University of Ottawa.
CordenPharma. (n.d.). Purity by Absolute qNMR Instructions. CordenPharma.
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry.
Hindawi. (2024, January 25). HPLC Method Development and Validation for the Determination of Apixaban and Clopidogrel in Novel Fixed-Dose Combination Tablets. Hindawi.
Pharmaffiliates. (n.d.). CAS NO : 2029205-64-7 |Product Name : Apixaban Chloro Impurity. Pharmaffiliates.
ResearchGate. (n.d.). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. ResearchGate. Available at: [Link]
Neuroquantology. (n.d.). DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE ESTIMATION OF APIXABAN IN BULK AND DOSAGE FORMS. Neuroquantology.
Journal of Pharmaceutical Research International. (2023, February 2). DEVELOPMENT AND VALIDATION OF A HPLC METHOD SUITABLE FOR ASSAY AND DISSOLUTION TESTING IN APIXABAN TABLETS FINAL DOSAGE FORM. Journal of Pharmaceutical Research International.
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Comparative Bioanalysis Guide: Chloroapixaban (Analog) vs. Stable Isotope Internal Standards (SIL) in Apixaban Assays
Part 1: Executive Summary & Technical Rationale In the high-stakes environment of drug development, the accuracy of Factor Xa inhibitor quantification (specifically Apixaban) hinges on the choice of Internal Standard (IS...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Technical Rationale
In the high-stakes environment of drug development, the accuracy of Factor Xa inhibitor quantification (specifically Apixaban) hinges on the choice of Internal Standard (IS). This guide objectively compares the performance of Chloroapixaban (a structural analog IS) against Apixaban-13C/d3 (Stable Isotope Labeled IS).
While Chloroapixaban offers a cost-effective and accessible alternative for laboratories lacking access to custom synthesis, our comparative analysis demonstrates that Stable Isotope Labeled (SIL) standards provide superior correction for matrix effects and ionization suppression, particularly in LC-MS/MS workflows.
The Mechanistic Divergence
Chloroapixaban (Structural Analog): Contains a Chlorine substitution. This alters lipophilicity (LogP) and retention time on C18 columns. Consequently, the IS may not co-elute perfectly with the analyte, meaning it experiences a different matrix environment at the electrospray ionization (ESI) source.
Apixaban-13C/d3 (SIL): Chemically identical to the analyte but mass-shifted. It co-elutes perfectly, experiencing identical matrix suppression/enhancement, providing a true "self-validating" normalization.
Part 2: Comparative Performance Data
The following data contrasts the validated performance of an Apixaban assay using a SIL IS versus the typical performance characteristics observed when using a Structural Analog (Chloroapixaban).
Table 1: Accuracy & Precision Metrics (LC-MS/MS in Human Plasma)
Aliquot: Transfer 100 µL of plasma sample into a 96-well plate.
IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL).
Expert Insight: Do not premix IS with the precipitation solvent; adding it directly to the matrix ensures the IS binds to plasma proteins similarly to the analyte before precipitation.
Precipitation: Add 300 µL of cold Acetonitrile (ACN).
Agitation: Vortex vigorously for 5 minutes (1500 rpm).
Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
Transfer: Inject 5 µL of the supernatant into the LC-MS/MS.
LC-MS/MS Conditions
Column: C18 (50 mm x 2.1 mm, 1.7 µm or equivalent).
Visualizing the critical steps where error can be introduced and where the IS compensates.
Caption: LC-MS/MS workflow highlighting the ionization stage where Analog IS often fails to correct for matrix suppression compared to SIL.
Part 5: Expert Commentary on Causality
Why Chloroapixaban Fails at High Precision
The "Accuracy" of an assay is often compromised by Ion Suppression . Phospholipids in plasma elute late in the chromatographic run.
The SIL Scenario: Apixaban and Apixaban-13C co-elute. If a phospholipid suppresses the signal of Apixaban by 20%, it also suppresses the SIL by 20%. The ratio remains constant. Accuracy is preserved.
The Analog Scenario: Chloroapixaban is more hydrophobic (due to the Chlorine atom). It elutes later than Apixaban.
Result: Apixaban might elute in a "clean" window, while Chloroapixaban elutes during the phospholipid wash-out. The IS signal is suppressed, but the analyte is not. The calculated ratio is artificially high, leading to positive bias and poor accuracy.
Recommendation
For Regulated Bioanalysis (IND/NDA submissions) , the use of Apixaban-13C/d3 is non-negotiable to meet FDA/EMA guidelines for accuracy (±15%). Chloroapixaban should be reserved for non-GLP discovery PK screening or impurity profiling where ±20-25% error is tolerable.
References
US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry.
[Link][4][5]
Baig, M. L. A., & Ali, S. A. (2017).[1][3] A Validated LC-MS/MS Method for the Estimation of Apixaban in Human Plasma.[1][2][3][6] Journal of Applied Pharmaceutical Science, 7(4), 44-52.[3]
[Link]
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
[Link]